Product packaging for (S,R.S)-AHPC-PEG2-NHS ester(Cat. No.:)

(S,R.S)-AHPC-PEG2-NHS ester

Cat. No.: B15289997
M. Wt: 715.8 g/mol
InChI Key: YXXKRQYXORRNQO-UALAUUDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S,R.S)-AHPC-PEG2-NHS ester is a useful research compound. Its molecular formula is C34H45N5O10S and its molecular weight is 715.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H45N5O10S B15289997 (S,R.S)-AHPC-PEG2-NHS ester

Properties

Molecular Formula

C34H45N5O10S

Molecular Weight

715.8 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]propanoate

InChI

InChI=1S/C34H45N5O10S/c1-21-30(50-20-36-21)23-7-5-22(6-8-23)18-35-32(45)25-17-24(40)19-38(25)33(46)31(34(2,3)4)37-26(41)11-13-47-15-16-48-14-12-29(44)49-39-27(42)9-10-28(39)43/h5-8,20,24-25,31,40H,9-19H2,1-4H3,(H,35,45)(H,37,41)/t24-,25+,31-/m1/s1

InChI Key

YXXKRQYXORRNQO-UALAUUDGSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCC(=O)ON4C(=O)CCC4=O)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCC(=O)ON4C(=O)CCC4=O)O

Origin of Product

United States

Foundational & Exploratory

(S,R.S)-AHPC-PEG2-NHS Ester: A Technical Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

(S,R.S)-AHPC-PEG2-NHS ester is a heterobifunctional chemical tool extensively utilized in the field of targeted protein degradation (TPD) for the development of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a linker, connecting a ligand for a target protein of interest (POI) to a recruiting element for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate specific disease-causing proteins. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals.

Core Concepts and Mechanism of Action

PROTACs are designed to induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. This is achieved through the bifunctional nature of the PROTAC molecule. This compound is a key building block in the synthesis of many PROTACs, comprising three essential components:

  • The (S,R.S)-AHPC moiety: This is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By binding to VHL, this component of the molecule recruits the cellular machinery responsible for tagging proteins for degradation.

  • The PEG2 linker: This is a short polyethylene glycol chain consisting of two ethylene glycol units. The PEG linker serves multiple purposes, including increasing the aqueous solubility of the PROTAC molecule and providing the appropriate length and flexibility to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4]

  • The NHS ester: This N-Hydroxysuccinimide ester is a reactive functional group that readily forms a stable amide bond with primary amines, such as those found on lysine residues or an amino-functionalized ligand for a protein of interest.[5][6] This allows for the covalent attachment of the VHL-recruiting linker to the target-binding portion of the PROTAC.

The overall mechanism of action for a PROTAC synthesized using this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. Once this complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[7]

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for experimental design, including reaction stoichiometry and characterization of the final PROTAC molecule.

PropertyValueReference(s)
Chemical Formula C34H45N5O10S[8][9]
Molecular Weight 715.8 g/mol [8][9]
CAS Number 2757045-58-0[8][9]
Purity Typically ≥95%[8][9]
Solubility Soluble in DMSO, DMF[10]
Storage Conditions -20°C, protect from moisture[8][11]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving the use of this compound in the synthesis and evaluation of a PROTAC.

Synthesis of a PROTAC using this compound

This protocol outlines the general steps for conjugating this compound to a ligand for a protein of interest (POI-ligand) that contains a primary amine.

Materials:

  • This compound

  • POI-ligand with a primary amine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reaction vessel (e.g., glass vial)

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) or other suitable purification system

  • Mass Spectrometer (MS) for product characterization

Procedure:

  • Dissolution of Reactants:

    • Dissolve the POI-ligand with a primary amine in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

    • In a separate vial, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

  • Reaction Setup:

    • To the solution of the POI-ligand, add 1.0 to 1.5 molar equivalents of this compound.

    • Add 2 to 3 molar equivalents of a non-nucleophilic base such as DIPEA or TEA to the reaction mixture. The base acts as a scavenger for the N-hydroxysuccinimide byproduct.

  • Reaction Incubation:

    • Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS to check for the consumption of the starting materials and the formation of the desired PROTAC product.

  • Purification:

    • Once the reaction is complete, the crude product can be purified by preparative reverse-phase HPLC to isolate the final PROTAC molecule.

  • Characterization:

    • The identity and purity of the final PROTAC should be confirmed by analytical LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Evaluation of the Synthesized PROTAC

This protocol describes a typical workflow for assessing the ability of the newly synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Synthesized PROTAC molecule

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • Multi-well cell culture plates

  • DMSO for stock solutions

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus and reagents

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding:

    • Seed the cells in multi-well plates at an appropriate density to allow for logarithmic growth during the experiment.

  • PROTAC Treatment:

    • Prepare a stock solution of the PROTAC in DMSO.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., from nanomolar to micromolar). Include a vehicle control (DMSO only) and a negative control where cells are pre-treated with a proteasome inhibitor like MG132 before adding the PROTAC.

    • Incubate the cells with the PROTAC for a desired period (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane and then incubate it with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate it with the appropriate secondary antibody.

    • Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the extent of protein degradation.

    • Plot the percentage of remaining protein as a function of PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cell PROTAC (S,R.S)-AHPC-PEG2-NHS Ester-based PROTAC TernaryComplex POI-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Start: POI-Ligand (with amine) + this compound Reaction Amide Coupling Reaction (DMF/DMSO, Base) Start->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization FinalPROTAC Final PROTAC Molecule Characterization->FinalPROTAC CellTreatment Treat Cells with PROTAC FinalPROTAC->CellTreatment Proceed to Evaluation CellLysis Cell Lysis & Protein Quantification CellTreatment->CellLysis WesternBlot Western Blot Analysis CellLysis->WesternBlot DataAnalysis Data Analysis (DC50, Dmax) WesternBlot->DataAnalysis Result Degradation Profile DataAnalysis->Result

Caption: Workflow for PROTAC synthesis and biological evaluation.

References

(S,R,S)-AHPC-PEG2-NHS Ester: An In-Depth Technical Guide to its Mechanism of Action in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S,R,S)-AHPC-PEG2-NHS ester is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation. As a bifunctional molecule, it serves as a cornerstone for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its application, and quantitative data to inform research and development efforts. The (S,R,S)-AHPC moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, the PEG2 linker enhances solubility and provides spatial orientation, and the N-hydroxysuccinimide (NHS) ester enables covalent conjugation to a target protein ligand. By hijacking the cell's natural protein disposal system, PROTACs synthesized with this linker can selectively eliminate disease-causing proteins, offering a powerful therapeutic modality.

Core Mechanism of Action

The fundamental role of (S,R,S)-AHPC-PEG2-NHS ester is to act as a bridge, connecting a target protein to the VHL E3 ubiquitin ligase, thereby inducing the target's degradation through the ubiquitin-proteasome system. This process can be broken down into several key steps:

  • PROTAC Synthesis: The journey begins with the chemical synthesis of a PROTAC. The NHS ester of (S,R,S)-AHPC-PEG2-NHS ester readily reacts with a primary amine on a ligand designed to bind to a specific protein of interest (POI). This reaction forms a stable amide bond, creating the final heterobifunctional PROTAC molecule.

  • Ternary Complex Formation: Once introduced into a cellular environment, the PROTAC facilitates the formation of a ternary complex, bringing together the POI and the VHL E3 ligase complex. The (S,R,S)-AHPC portion of the PROTAC binds to the VHL protein, while the POI-ligand end of the PROTAC binds to the target protein.

  • Ubiquitination of the Target Protein: The proximity induced by the PROTAC allows the VHL E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

Signaling Pathway Diagram

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC (S,R,S)-AHPC-PEG2-Target Ligand (PROTAC) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 Ub Activation E2->Ternary_Complex Ub Transfer Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The signaling pathway of a PROTAC synthesized from (S,R,S)-AHPC-PEG2-NHS ester.

Quantitative Data

The efficacy of a PROTAC is influenced by the binding affinities of its constituent ligands. The (S,R,S)-AHPC moiety is a derivative of the well-characterized VHL ligand, VH032. The binding affinity of VH032 to the VHL E3 ligase has been determined by various biophysical methods.

LigandE3 LigaseBinding Affinity (Kd)MethodReference
VH032VHL185 nMIsothermal Titration Calorimetry (ITC)[1][2]
BODIPY FL VH032VHL100.8 nMFluorescence Polarization (FP)[3]
BODIPY FL VH032VHL3.01 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[3]

Note: (S,R,S)-AHPC is the amine form of VH032, and their binding affinities to VHL are expected to be highly similar.

Experimental Protocols

PROTAC Synthesis via NHS Ester Conjugation

This protocol outlines the general steps for conjugating (S,R,S)-AHPC-PEG2-NHS ester to a target protein ligand containing a primary amine.

Materials:

  • (S,R,S)-AHPC-PEG2-NHS ester

  • Target protein ligand with a primary amine

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification system (e.g., HPLC, flash chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the target protein ligand in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve (S,R,S)-AHPC-PEG2-NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the (S,R,S)-AHPC-PEG2-NHS ester stock solution to the target protein ligand solution. A molar excess of the NHS ester (typically 1.5-3 equivalents) is recommended to ensure complete reaction.

    • The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the protein ligand if it is a peptide or protein.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Reaction Quenching (Optional):

    • The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM.

  • Purification:

    • Purify the resulting PROTAC from unreacted starting materials and byproducts using an appropriate chromatographic method, such as reverse-phase HPLC.

    • Collect fractions and confirm the identity and purity of the PROTAC using LC-MS and NMR.

Experimental Workflow: PROTAC Synthesis and Purification

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis and Purification Workflow Start Start Dissolve_Ligand Dissolve Target Ligand in Reaction Buffer Start->Dissolve_Ligand Dissolve_Linker Dissolve (S,R,S)-AHPC-PEG2-NHS Ester in Anhydrous Solvent Start->Dissolve_Linker Mix Mix Reactants Dissolve_Ligand->Mix Dissolve_Linker->Mix Incubate Incubate (1-2h at RT or overnight at 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify PROTAC (e.g., HPLC) Quench->Purify Analyze Analyze Purity and Identity (LC-MS, NMR) Purify->Analyze End End Analyze->End

Caption: A streamlined workflow for the synthesis and purification of a PROTAC.

In Vitro Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol provides a general framework for assessing the formation of the POI-PROTAC-VHL ternary complex using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified VHL E3 ligase complex (VCB: VHL, Elongin B, Elongin C)

  • Purified target protein (POI)

  • Synthesized PROTAC

  • SPR running buffer (e.g., HBS-EP+)

  • Amine coupling kit for immobilization

Procedure:

  • Immobilization of VHL:

    • Immobilize the VCB complex onto the surface of an SPR sensor chip using standard amine coupling chemistry.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized VCB surface to determine the binary binding affinity (Kd) and kinetics (ka, kd).

    • Separately, inject a series of concentrations of the POI over the immobilized VCB to confirm minimal or no direct interaction in the absence of the PROTAC.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized VCB surface. The binding response will reflect the formation of the ternary complex.

    • Alternatively, co-inject the POI and PROTAC over the VCB surface.

  • Data Analysis:

    • Analyze the sensorgrams to determine the binding affinity and kinetics of ternary complex formation.

    • Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to VHL to the ternary binding affinity. A value of α > 1 indicates positive cooperativity.

In Vitro Ubiquitination Assay

This assay determines if the PROTAC can induce the ubiquitination of the target protein in a cell-free system.

Materials:

  • E1 activating enzyme

  • E2 conjugating enzyme (e.g., Ube2D2)

  • VHL E3 ligase complex (VCB)

  • Ubiquitin

  • ATP

  • Purified target protein (POI)

  • Synthesized PROTAC

  • Ubiquitination reaction buffer

  • SDS-PAGE gels and Western blot reagents

  • Anti-POI antibody and anti-ubiquitin antibody

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the E1, E2, VCB, ubiquitin, ATP, and the POI in the ubiquitination reaction buffer.

    • Add the PROTAC at various concentrations to be tested. Include a no-PROTAC control.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-POI antibody to detect the unmodified and ubiquitinated forms of the POI. A ladder of higher molecular weight bands corresponding to polyubiquitination should be observed in the presence of a functional PROTAC.

    • Confirm ubiquitination by probing with an anti-ubiquitin antibody.

Cellular Protein Degradation Assay (Western Blot)

This is the definitive assay to confirm that the PROTAC induces the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein of interest

  • Synthesized PROTAC

  • Cell lysis buffer

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot reagents

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the POI.

    • Probe the same membrane with a primary antibody against a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Conclusion

(S,R,S)-AHPC-PEG2-NHS ester is a versatile and powerful tool for the development of PROTACs. Its well-defined mechanism of action, coupled with established experimental protocols for its use, makes it an invaluable resource for researchers in academia and industry. By understanding the principles outlined in this guide, scientists can effectively leverage this molecule to create novel therapeutics that target and degrade disease-causing proteins, opening new avenues for the treatment of a wide range of human diseases.

References

(S,R,S)-AHPC-PEG2-NHS Ester: A Technical Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A key component in the design of these heterobifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase-recruiting ligand. This technical guide provides an in-depth overview of (S,R,S)-AHPC-PEG2-NHS ester , a widely utilized building block for the development of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

(S,R,S)-AHPC-PEG2-NHS ester is a chemical tool composed of three key functional units:

  • The (S,R,S)-AHPC moiety: This is a potent and well-characterized ligand for the VHL E3 ligase, the substrate recognition component of the CUL2-RBX1-ElonginB-ElonginC-VHL complex.[1] The (S,R,S) stereoisomer is the active form, while the (S,S,S) version can be used as a negative control.

  • A PEG2 linker: This short, hydrophilic polyethylene glycol spacer provides several advantages. The PEG unit can enhance the aqueous solubility of the resulting PROTAC molecule.[2][3] The length of the linker is a critical parameter in PROTAC design, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]

  • An N-hydroxysuccinimide (NHS) ester: This reactive group provides a convenient and efficient means of conjugating the VHL ligand-linker construct to a ligand for the protein of interest (POI).[3] The NHS ester reacts readily with primary amines present on the POI ligand to form a stable amide bond.[3]

Physicochemical Properties

A clear understanding of the physicochemical properties of (S,R,S)-AHPC-PEG2-NHS ester is crucial for its effective use in PROTAC synthesis.

PropertyValueReference
Molecular Formula C34H45N5O10S[5]
Molecular Weight 715.8 g/mol [5]
CAS Number 2757045-58-0[5]
Appearance Solid[6]
Purity Typically ≥95%[7]
Solubility Soluble in DMSO, DCM, DMF[6][8]
Storage -20°C[5]

PROTAC Synthesis and Mechanism of Action

The synthesis of a PROTAC using (S,R,S)-AHPC-PEG2-NHS ester involves a straightforward conjugation reaction with a ligand for the target protein that possesses a primary amine.

PROTAC_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product VHL_Linker (S,R,S)-AHPC-PEG2-NHS ester Reaction Amide Bond Formation (NHS Ester Chemistry) VHL_Linker->Reaction POI_Ligand Target Protein Ligand (with primary amine) POI_Ligand->Reaction PROTAC PROTAC (VHL-Linker-Target Ligand) Reaction->PROTAC

PROTAC Synthesis Workflow

Once synthesized, the PROTAC orchestrates the degradation of the target protein through the following steps:

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC PROTAC->PROTAC Target Target Protein (POI) PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Binds Ub_Target Polyubiquitinated Target Protein VHL->Target Ubiquitinates Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 Activated by E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->VHL Recruited to Proteasome 26S Proteasome Ub_Target->Proteasome Recognized by Peptides Degraded Peptides Proteasome->Peptides Degrades into

PROTAC Mechanism of Action

Quantitative Data for VHL-based PROTACs

Target ProteinPROTACLinkerDC50DmaxCell LineReference
BRD4MZ1PEG4~25 nM>95%HeLa[9]
SMARCA2ACBI1Proprietary0.015 µM>90%MOLM-13[10][11]
EGFR (19Del)Compound 13Proprietary3.57 nMN/AHCC827[12]
RIPK1LD5097Proprietary2.6 nM>90%Jurkat[13]

Experimental Protocols

PROTAC Synthesis via NHS Ester Coupling

This protocol provides a general guideline for the conjugation of (S,R,S)-AHPC-PEG2-NHS ester to a target protein ligand containing a primary amine.

Materials:

  • (S,R,S)-AHPC-PEG2-NHS ester

  • Target protein ligand with a primary amine

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reaction vial

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) for characterization

Procedure:

  • Dissolve the target protein ligand (1 equivalent) in anhydrous DMF or DMSO.

  • Add DIPEA or TEA (2-3 equivalents) to the solution.

  • In a separate vial, dissolve (S,R,S)-AHPC-PEG2-NHS ester (1-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

  • Add the solution of (S,R,S)-AHPC-PEG2-NHS ester to the solution of the target protein ligand.

  • Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by LC-MS.

  • Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., DMSO) and purify the crude product by preparative HPLC.

  • Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.

Synthesis_Protocol Start Start Dissolve_Ligand 1. Dissolve target ligand in anhydrous DMF/DMSO Start->Dissolve_Ligand Add_Base 2. Add DIPEA or TEA Dissolve_Ligand->Add_Base Mix 4. Combine solutions Add_Base->Mix Dissolve_NHS 3. Dissolve (S,R,S)-AHPC-PEG2-NHS ester in anhydrous DMF/DMSO Dissolve_NHS->Mix React 5. Stir at room temperature (2-16h) Monitor by LC-MS Mix->React Purify 6. Purify by preparative HPLC React->Purify Characterize 7. Characterize by MS and NMR Purify->Characterize End End Characterize->End

PROTAC Synthesis Protocol Flowchart
Western Blotting for Protein Degradation Assessment

This protocol outlines the key steps to determine the extent of target protein degradation induced by a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with increasing concentrations of the PROTAC (and a DMSO vehicle control) for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and compare to the vehicle-treated sample to determine the percentage of degradation.

Western_Blot_Workflow Start Start Cell_Treatment 1. Treat cells with PROTAC Start->Cell_Treatment Cell_Lysis 2. Lyse cells Cell_Treatment->Cell_Lysis Protein_Quant 3. Quantify protein concentration Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE and transfer Protein_Quant->SDS_PAGE Blocking 5. Block membrane SDS_PAGE->Blocking Primary_Ab 6. Incubate with primary antibodies Blocking->Primary_Ab Wash1 7. Wash Primary_Ab->Wash1 Secondary_Ab 8. Incubate with secondary antibody Wash1->Secondary_Ab Wash2 9. Wash Secondary_Ab->Wash2 Detection 10. Chemiluminescent detection Wash2->Detection Analysis 11. Analyze band intensities Detection->Analysis End End Analysis->End

Western Blot Protocol Flowchart

Downstream Signaling Effects of BRD4 Degradation

As a proof-of-concept, many VHL-recruiting PROTACs have been developed to target the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of gene expression implicated in various cancers. The degradation of BRD4 leads to significant downstream effects on cellular signaling pathways.

BRD4_Signaling cluster_degradation BRD4 Degradation cluster_transcriptional Transcriptional Regulation cluster_cellular_effects Cellular Effects BRD4_PROTAC BRD4-targeting PROTAC (VHL-recruiting) BRD4 BRD4 BRD4_PROTAC->BRD4 Induces degradation of Degraded_BRD4 Degraded BRD4 Acetyl_Histones Acetylated Histones BRD4->Acetyl_Histones Binds to RNA_Pol_II RNA Polymerase II BRD4->RNA_Pol_II Recruits Oncogenes Oncogene Transcription (e.g., MYC) BRD4->Oncogenes Downregulation of Super_Enhancers Super-Enhancers Acetyl_Histones->Super_Enhancers Associated with RNA_Pol_II->Oncogenes Initiates Cell_Cycle Cell Cycle Arrest (G1 phase) Oncogenes->Cell_Cycle Regulates Proliferation Decreased Proliferation Oncogenes->Proliferation Drives Apoptosis Apoptosis Cell_Cycle->Apoptosis Can lead to

Downstream Effects of BRD4 Degradation

Degradation of BRD4 by a VHL-recruiting PROTAC disrupts its interaction with acetylated histones at super-enhancers, leading to the downregulation of key oncogenes like MYC.[13] This, in turn, results in cell cycle arrest, typically at the G1 phase, and the induction of apoptosis, ultimately leading to decreased cancer cell proliferation.[13]

Conclusion

(S,R,S)-AHPC-PEG2-NHS ester is a valuable and versatile building block for the synthesis of VHL-recruiting PROTACs. Its well-defined structure, ease of conjugation, and the beneficial properties conferred by the PEG linker make it an attractive choice for researchers in the field of targeted protein degradation. This guide provides a comprehensive overview of its properties, application in PROTAC synthesis, and methods for evaluating the efficacy of the resulting degraders. As the field of PROTACs continues to expand, the use of such well-characterized and readily available chemical tools will be instrumental in accelerating the discovery and development of novel therapeutics.

References

An In-depth Technical Guide on (S,R,S)-AHPC-PEG2-NHS Ester as a VHL Ligand for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (S,R,S)-AHPC-PEG2-NHS ester, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It details its role as a Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand and provides technical information for researchers in the field of targeted protein degradation.

Introduction to (S,R,S)-AHPC-PEG2-NHS Ester

(S,R,S)-AHPC-PEG2-NHS ester is a synthetic chemical compound designed for the construction of PROTACs.[1][2][3] It is a key reagent that incorporates a high-affinity ligand for the VHL E3 ubiquitin ligase, connected to a polyethylene glycol (PEG) linker, and terminating in an N-hydroxysuccinimide (NHS) ester. This trifunctional architecture allows for the straightforward conjugation to a ligand targeting a protein of interest (POI), thereby creating a heterobifunctional PROTAC molecule.

The (S,R,S)-AHPC moiety, also known as VH032, is a well-characterized VHL ligand that mimics the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL.[4] The PEG2 linker provides a desirable length and hydrophilicity to the resulting PROTAC, which can influence its solubility, cell permeability, and the geometry of the ternary complex. The NHS ester is a reactive group that readily forms a stable amide bond with primary or secondary amines on the POI ligand, simplifying the synthetic process of generating novel PROTACs.[1][2][3]

Mechanism of Action: VHL-Mediated Targeted Protein Degradation

PROTACs are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. The process initiated by a PROTAC utilizing the (S,R,S)-AHPC-PEG2-NHS ester-derived VHL ligand can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI (via the POI ligand) and the VHL E3 ligase (via the AHPC ligand). This brings the POI into close proximity with the E3 ligase, forming a ternary complex (POI-PROTAC-VHL).

  • Ubiquitination: The VHL E3 ligase, as part of a larger complex including Elongin B, Elongin C, Cullin 2 (Cul2), and Rbx1, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides.

  • Recycling: The PROTAC molecule is not degraded in this process and is released to bind to another POI and E3 ligase, acting catalytically to induce the degradation of multiple copies of the target protein.

Below is a diagram illustrating the VHL-mediated protein degradation pathway facilitated by a PROTAC.

VHL_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC ((S,R,S)-AHPC-PEG2-Ligand) Ternary_Complex POI-PROTAC-VHL Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) VHL_complex->Ternary_Complex Ub_POI Polyubiquitinated POI VHL_complex->Ub_POI Polyubiquitinates POI Ternary_Complex->PROTAC Releases Ternary_Complex->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub E2->VHL_complex Recruited to Ub Ubiquitin Ub->E1 Peptides Degraded Peptides Proteasome->Peptides Degrades

Caption: VHL-mediated targeted protein degradation pathway.

Quantitative Data for VHL-Recruiting PROTACs

The efficacy of a PROTAC is determined by several key quantitative parameters. While specific data for PROTACs synthesized directly with (S,R,S)-AHPC-PEG2-NHS ester is not available in a consolidated format, the following tables present representative data for VHL-recruiting PROTACs to illustrate the typical range of values observed. This data is crucial for structure-activity relationship (SAR) studies and for optimizing PROTAC design.

Table 1: Representative Binding Affinities of VHL Ligands and PROTACs

CompoundTargetAssayKd (nM)IC50 (nM)
(S,R,S)-AHPC (VH032)VHLITC180-
Representative PROTAC 1POI-1SPR50-
Representative PROTAC 1VHLTR-FRET-150
Representative PROTAC 2POI-2ITC25-
Representative PROTAC 2VHLFP-100

Note: Kd (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding. IC50 (half-maximal inhibitory concentration) reflects the concentration of a substance that is required for 50% inhibition of a biological process.

Table 2: Representative Degradation Potency and Efficacy of VHL-Recruiting PROTACs

PROTACTarget POICell LineDC50 (nM)Dmax (%)
Representative PROTAC AProtein XHeLa2595
Representative PROTAC BProtein YHEK2935090
Representative PROTAC CProtein ZMCF710>98

Note: DC50 is the concentration of a PROTAC that induces 50% degradation of the target protein. Dmax represents the maximum percentage of protein degradation achievable with a given PROTAC.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and characterization of PROTACs using (S,R,S)-AHPC-PEG2-NHS ester.

This protocol describes the general procedure for conjugating a POI ligand containing a primary or secondary amine to (S,R,S)-AHPC-PEG2-NHS ester.

Materials:

  • (S,R,S)-AHPC-PEG2-NHS ester

  • POI ligand with an available amine group

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Reaction vial

  • Magnetic stirrer and stir bar

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Dissolve the amine-containing POI ligand (1.0 equivalent) in anhydrous DMF or DMSO.

  • Add DIPEA (2.0-3.0 equivalents) to the solution to act as a base.

  • In a separate vial, dissolve (S,R,S)-AHPC-PEG2-NHS ester (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

  • Add the (S,R,S)-AHPC-PEG2-NHS ester solution dropwise to the POI ligand solution while stirring.

  • Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Dilute the reaction mixture with an appropriate solvent and purify the crude product by preparative HPLC.

  • Collect the fractions containing the desired PROTAC and lyophilize to obtain the pure product.

  • Confirm the identity and purity of the final PROTAC compound by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

This assay is used to quantify the formation of the POI-PROTAC-VHL ternary complex.

Materials:

  • Purified, tagged POI (e.g., His-tagged)

  • Purified, tagged VHL-ElonginB-ElonginC (VBC) complex (e.g., GST-tagged)

  • Synthesized PROTAC

  • TR-FRET donor antibody (e.g., anti-His-Terbium)

  • TR-FRET acceptor antibody (e.g., anti-GST-d2)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Prepare a serial dilution of the PROTAC in the assay buffer.

  • In a 384-well microplate, add the His-tagged POI to a final concentration of 5-10 nM.

  • Add the GST-tagged VBC complex to a final concentration of 10-20 nM.

  • Add the serially diluted PROTAC to the wells. Include a vehicle control (DMSO).

  • Incubate the plate at room temperature for 30-60 minutes to allow for ternary complex formation.

  • Add the anti-His-Terbium and anti-GST-d2 antibodies to the wells.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

  • Calculate the TR-FRET ratio (665 nm / 620 nm) and plot it against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs (TC50).

This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC in a cellular context.

Materials:

  • Cell line expressing the POI

  • Cell culture medium and supplements

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (and a DMSO control) for a specified period (e.g., 18-24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Image the blot using a chemiluminescence detection system.

  • Quantify the band intensities and normalize the POI signal to the loading control.

  • Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax values.

Experimental Workflow

The following diagram outlines a typical workflow for the development and characterization of a PROTAC using (S,R,S)-AHPC-PEG2-NHS ester.

PROTAC_Workflow cluster_biochem In Vitro Characterization cluster_cellular In Cellulo Validation Start Start: Identify POI and Amine-Containing Ligand Synthesis PROTAC Synthesis ((S,R,S)-AHPC-PEG2-NHS Ester + POI Ligand) Start->Synthesis Purification Purification & Characterization (HPLC, MS, NMR) Synthesis->Purification Biochemical_Assays Biochemical Assays Purification->Biochemical_Assays Binding_POI Binding to POI (SPR, ITC) Biochemical_Assays->Binding_POI Binding_VHL Binding to VHL (TR-FRET, FP) Biochemical_Assays->Binding_VHL Ternary_Complex Ternary Complex Formation (TR-FRET, AlphaLISA) Biochemical_Assays->Ternary_Complex Cellular_Assays Cellular Assays Binding_POI->Cellular_Assays Binding_VHL->Cellular_Assays Ternary_Complex->Cellular_Assays Degradation Protein Degradation (Western Blot, In-Cell Western) Cellular_Assays->Degradation Ubiquitination Target Ubiquitination Assay Cellular_Assays->Ubiquitination Phenotypic Phenotypic Assays (e.g., Cell Viability) Cellular_Assays->Phenotypic Optimization Lead Optimization (SAR Studies) Degradation->Optimization Phenotypic->Optimization Optimization->Synthesis Iterative Design End Candidate PROTAC Optimization->End

Caption: Experimental workflow for PROTAC development.

Conclusion

(S,R,S)-AHPC-PEG2-NHS ester is a valuable and versatile tool for the rapid synthesis of VHL-recruiting PROTACs. Its well-defined structure and reactive NHS ester functionality streamline the drug discovery process, enabling researchers to efficiently generate and test novel protein degraders. The methodologies and data presented in this guide provide a solid foundation for scientists and drug development professionals to effectively utilize this important chemical probe in the exciting and rapidly advancing field of targeted protein degradation.

References

A Technical Guide to the Synthesis of (S,R,S)-AHPC-PEG2-NHS Ester: A Key Building Block for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. The design and synthesis of effective PROTACs rely on the modular assembly of three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This technical guide provides an in-depth overview of the synthesis of a crucial building block for PROTAC construction: (S,R,S)-AHPC-PEG2-NHS ester. This molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, (S,R,S)-AHPC, connected to a short polyethylene glycol (PEG) linker, terminating in a reactive N-hydroxysuccinimide (NHS) ester for facile conjugation to a target protein ligand.

Synthesis Overview

The synthesis of (S,R,S)-AHPC-PEG2-NHS ester is a multi-step process that can be conceptually divided into three main stages:

  • Synthesis of the VHL Ligand Core ((S,R,S)-AHPC-amine): This involves the stereoselective synthesis of the complex hydroxyproline-based VHL ligand.

  • Coupling of the PEG Linker: A PEG2 linker with a terminal carboxylic acid is coupled to the amine functionality of the (S,R,S)-AHPC core via amide bond formation.

  • Activation to the NHS Ester: The terminal carboxylic acid of the PEG linker is activated to the corresponding NHS ester, rendering it reactive towards amine groups on the target protein ligand.

The overall synthetic scheme is depicted below:

Synthesis_Overview Start Starting Materials AHPC_amine (S,R,S)-AHPC-amine (VHL Ligand Core) Start->AHPC_amine Multi-step synthesis AHPC_PEG_acid (S,R,S)-AHPC-PEG2-acid AHPC_amine->AHPC_PEG_acid Amide Coupling (Boc-PEG2-COOH, Coupling Agents) Final_Product (S,R,S)-AHPC-PEG2-NHS ester AHPC_PEG_acid->Final_Product NHS Ester Formation (NHS, DCC/EDC) PROTAC_MoA_and_Evaluation cluster_MoA PROTAC Mechanism of Action cluster_Evaluation Biological Evaluation Workflow PROTAC PROTAC Ternary_Complex Target Protein-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation Degradation Cell_Treatment Treat Cells with PROTAC Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Quantification Quantification of Protein Levels (DC50, Dmax) Western_Blot->Quantification Downstream_Assays Downstream Functional Assays (e.g., Cell Viability, Signaling Pathway Analysis) Quantification->Downstream_Assays

Introduction to (S,R,S)-AHPC and its Role in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the E3 Ligase Binder (S,R,S)-AHPC

(S,R,S)-AHPC, also known as VH032-NH2, is a potent small molecule ligand that specifically binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] Its primary application is in the field of targeted protein degradation, particularly as a key component in the design of Proteolysis Targeting Chimeras (PROTACs).[2][4] PROTACs are heterobifunctional molecules that function by inducing the degradation of specific target proteins.[4][5] They consist of two distinct ligands connected by a linker: one ligand binds to a target protein of interest, and the other, such as (S,R,S)-AHPC, recruits an E3 ubiquitin ligase.[4][6]

By simultaneously binding to both the target protein and the E3 ligase, the PROTAC brings them into close proximity, forming a ternary complex.[7][8] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the cell's proteasome.[9][10] (S,R,S)-AHPC is a foundational component for many VHL-based PROTACs due to its well-characterized binding and efficacy in recruiting the VHL E3 ligase complex.[11][12][13]

The VHL E3 Ubiquitin Ligase Complex

The von Hippel-Lindau protein is the substrate-recognition subunit of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2^VHL^).[9][10][11] This complex is a crucial part of the ubiquitin-proteasome system (UPS), the primary cellular machinery for degrading intracellular proteins.[9] The CRL2^VHL^ complex is composed of several proteins: VHL, Elongin B, Elongin C, Cullin 2 (Cul2), and Ring-box protein 1 (Rbx1).[10][14] Under normal oxygen conditions (normoxia), the VHL complex's primary role is to recognize and target the alpha subunits of hypoxia-inducible factors (HIFs) for ubiquitination and subsequent degradation, thus acting as a tumor suppressor.[9][15][16] PROTACs containing (S,R,S)-AHPC effectively hijack this natural cellular process to degrade other disease-causing proteins.[17]

cluster_VHL_Complex CRL2-VHL E3 Ligase Complex VHL VHL (Substrate Recognition) ElonginC Elongin C VHL->ElonginC ElonginB Elongin B ElonginC->ElonginB Cul2 Cullin 2 (Scaffold) ElonginC->Cul2 Rbx1 Rbx1 (RING Finger) Cul2->Rbx1 E2 E2-Ubiquitin Conjugating Enzyme Rbx1->E2 recruits cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC ((S,R,S)-AHPC-Linker-Ligand) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation VHL VHL E3 Ligase Complex PROTAC->VHL VHL->POI Ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded start Seed Cells in Plates treat Treat Cells with PROTAC (Dose-Response & Time-Course) start->treat lyse Lyse Cells & Collect Protein treat->lyse quantify Quantify Protein (e.g., BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer probe Antibody Probing (Target & Loading Control) transfer->probe image Imaging & Densitometry probe->image end Calculate DC50 / Dmax image->end

References

Methodological & Application

Application Notes and Protocols for the Conjugation of (S,R,S)-AHPC-PEG2-NHS Ester to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG2-NHS ester is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of small molecules designed to induce the degradation of specific target proteins. This heterobifunctional molecule consists of three key components:

  • A von Hippel-Lindau (VHL) E3 Ligase Ligand ((S,R,S)-AHPC): This moiety recruits the VHL E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system.

  • A PEG2 Linker: A short, hydrophilic polyethylene glycol spacer that connects the VHL ligand to the reactive group. The linker's length and composition are critical for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • An N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that enables the covalent conjugation of the VHL ligand-linker construct to a primary amine on a target protein ligand or other molecule of interest.

The conjugation of (S,R,S)-AHPC-PEG2-NHS ester to a primary amine-containing molecule is a critical step in the synthesis of a functional PROTAC. This application note provides detailed protocols and guidance for performing this conjugation reaction, along with information on data analysis and visualization of the underlying biological pathway.

Principle of NHS Ester Conjugation:

N-hydroxysuccinimide esters are widely used for bioconjugation due to their high reactivity and specificity towards primary aliphatic amines, such as the ε-amino group of lysine residues or the N-terminus of proteins. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a slightly basic pH (7.2-8.5) to ensure the primary amine is deprotonated and thus nucleophilic.

Data Presentation

The following tables present representative data for a typical NHS ester conjugation reaction. Please note that optimal conditions and outcomes will vary depending on the specific primary amine-containing molecule being conjugated. It is highly recommended to perform small-scale optimization experiments to determine the ideal parameters for your specific application.

Table 1: Reactant and Buffer Composition

ComponentRecommended Concentration/AmountPurpose
Primary Amine-Containing Molecule1-10 mg/mLThe substrate for conjugation.
(S,R,S)-AHPC-PEG2-NHS ester5-20 molar excess over the amineDrives the reaction towards completion.
Reaction Buffer0.1 M Sodium Bicarbonate or Phosphate BufferMaintains the optimal pH for the reaction.
pH8.0 - 8.5Ensures the primary amine is deprotonated.
Co-solvent (e.g., DMSO, DMF)<10% of total reaction volumeTo dissolve the (S,R,S)-AHPC-PEG2-NHS ester.

Table 2: Reaction Conditions and Expected Outcomes

ParameterConditionExpected Outcome
Reaction Time
30 minutesRoom TemperaturePartial conjugation, suitable for initial screening.
2 hoursRoom TemperatureHigh degree of conjugation for most substrates.
4 hoursRoom TemperatureNear-complete conjugation for less reactive amines.
Overnight4°CMaximizes conjugation for sensitive molecules.
Molar Excess of NHS Ester
5xRoom Temperature, 2 hoursModerate conjugation efficiency.
10xRoom Temperature, 2 hoursHigh conjugation efficiency.
20xRoom Temperature, 2 hoursNear-quantitative conjugation.
Analytical Characterization
LC-MSExpected Mass ShiftConfirmation of successful conjugation by observing the addition of the (S,R,S)-AHPC-PEG2 moiety's mass to the starting material.
HPLCShift in Retention TimeThe conjugate will typically have a different retention time compared to the starting materials.
SDS-PAGE (for proteins)Shift in Molecular WeightA noticeable increase in the molecular weight of the protein after conjugation.

Experimental Protocols

General Protocol for Conjugation of (S,R,S)-AHPC-PEG2-NHS Ester to a Primary Amine-Containing Molecule

This protocol provides a general guideline for the conjugation reaction. Optimization of the molar ratio of reactants, reaction time, and temperature may be necessary for specific applications.

Materials:

  • (S,R,S)-AHPC-PEG2-NHS ester

  • Primary amine-containing molecule (e.g., protein, peptide, small molecule with a primary amine)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or 0.1 M Phosphate Buffer, pH 8.0)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., desalting column, reverse-phase HPLC)

Procedure:

  • Prepare the Amine-Containing Molecule:

    • Dissolve the primary amine-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris) as they will compete with the reaction.

  • Prepare the (S,R,S)-AHPC-PEG2-NHS Ester Solution:

    • Immediately before use, dissolve the (S,R,S)-AHPC-PEG2-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and should be handled accordingly.

  • Perform the Conjugation Reaction:

    • Add the desired molar excess (e.g., 5-20 fold) of the dissolved (S,R,S)-AHPC-PEG2-NHS ester to the solution of the amine-containing molecule.

    • Gently mix the reaction mixture and incubate at room temperature for 1-4 hours or at 4°C overnight. Protect from light if any of the components are light-sensitive.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the excess, unreacted (S,R,S)-AHPC-PEG2-NHS ester and the N-hydroxysuccinimide byproduct by a suitable purification method.

      • For proteins and other macromolecules, a desalting column (e.g., Sephadex G-25) is effective.

      • For small molecules, reverse-phase HPLC is a common and efficient method.

  • Characterize the Conjugate:

    • Confirm the successful conjugation using analytical techniques such as LC-MS (to verify the mass of the conjugate) and HPLC (to assess purity).

Protocol for Characterization by LC-MS

Materials:

  • Purified conjugate from section 3.1

  • LC-MS grade water with 0.1% formic acid (Solvent A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)

  • LC-MS system equipped with a C18 column

Procedure:

  • Sample Preparation: Dilute a small aliquot of the purified conjugate in an appropriate solvent (e.g., a mixture of Solvent A and B).

  • LC Separation: Inject the sample onto the LC-MS system. Use a suitable gradient of Solvent A and B to separate the conjugate from any remaining impurities. A typical gradient might be 5% to 95% Solvent B over 10-15 minutes.

  • MS Analysis: Acquire mass spectra in positive ion mode.

  • Data Analysis: Deconvolute the mass spectrum to determine the molecular weight of the major peak. Compare this to the theoretical molecular weight of the expected conjugate.

Mandatory Visualizations

VHL-Mediated Protein Degradation Pathway

VHL_Pathway cluster_0 Ubiquitin-Proteasome System cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC (S,R,S)-AHPC-PROTAC POI->PROTAC Binds POI_PROTAC_VHL POI-PROTAC-VHL Ternary Complex VHL VHL E3 Ligase VHL->PROTAC Binds Ub Ubiquitin Ub->POI_PROTAC_VHL Ubiquitination Proteasome 26S Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation POI_PROTAC_VHL->Proteasome Recognition

Caption: VHL-mediated targeted protein degradation pathway.

Experimental Workflow for (S,R,S)-AHPC-PEG2-NHS Ester Conjugation

Conjugation_Workflow start Start prep_amine Prepare Amine-Containing Molecule Solution start->prep_amine prep_nhs Prepare (S,R,S)-AHPC-PEG2-NHS Ester Solution in DMSO/DMF start->prep_nhs conjugation Conjugation Reaction (Room Temp, 1-4h or 4°C, overnight) prep_amine->conjugation prep_nhs->conjugation quench Quench Reaction (Optional) conjugation->quench purification Purify Conjugate (Desalting Column or HPLC) conjugation->purification No Quenching quench->purification Yes characterization Characterize Conjugate (LC-MS, HPLC) purification->characterization end End characterization->end

Caption: Experimental workflow for NHS ester conjugation.

Application Notes and Protocols for Labeling Proteins with (S,R,S)-AHPC-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG2-NHS ester is a heterobifunctional chemical linker of significant interest in the field of targeted protein degradation. This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a reactive N-hydroxysuccinimide (NHS) ester, connected by a polyethylene glycol (PEG) spacer. The NHS ester functionality allows for the covalent conjugation of this linker to proteins of interest, primarily through reaction with primary amines on lysine residues and the N-terminus. This labeling strategy is a cornerstone in the development of Proteolysis-Targeting Chimeras (PROTACs), which are designed to recruit specific proteins to the cellular degradation machinery. The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugate. This document provides detailed protocols for labeling proteins with (S,R,S)-AHPC-PEG2-NHS ester, methods for characterizing the resulting conjugate, and an overview of its application in PROTAC-mediated protein degradation.

Principle of NHS Ester-Mediated Protein Labeling

The labeling reaction is based on the nucleophilic acyl substitution between the NHS ester and a primary amine on the protein. The amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable, irreversible amide bond and the release of N-hydroxysuccinimide.[1] This reaction is highly efficient and specific for primary amines under mild pH conditions.

Materials and Reagents

  • (S,R,S)-AHPC-PEG2-NHS ester

  • Protein of interest (in an amine-free buffer)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.0-8.5

  • Quenching Reagent: 1 M Tris-HCl, pH 7.5 or 1 M glycine

  • Desalting columns or dialysis cassettes for purification

  • Spectrophotometer or plate reader for protein concentration and degree of labeling determination

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Protein Solution:

    • Prepare a 1-10 mg/mL solution of the target protein in an amine-free buffer such as PBS or 0.1 M sodium bicarbonate, pH 8.0-8.5.[2][3] Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS ester and must be avoided.

    • If the protein solution contains interfering substances, perform buffer exchange using a desalting column or dialysis.

  • (S,R,S)-AHPC-PEG2-NHS Ester Stock Solution:

    • Immediately before use, dissolve the (S,R,S)-AHPC-PEG2-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to use anhydrous solvents and prepare the solution fresh.[4]

Protocol 2: Protein Labeling Reaction
  • Reaction Setup:

    • Add the calculated volume of the 10 mM (S,R,S)-AHPC-PEG2-NHS ester stock solution to the protein solution. The optimal molar ratio of the linker to the protein will depend on the desired degree of labeling and the number of accessible primary amines on the protein. A typical starting point is a 10- to 20-fold molar excess of the NHS ester.[4][5] Refer to Table 1 for guidance on optimizing the molar ratio.

    • Gently mix the reaction solution by pipetting or vortexing.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the labeling reaction, add the quenching reagent (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

Protocol 3: Purification of the Labeled Protein
  • Remove unreacted (S,R,S)-AHPC-PEG2-NHS ester and the NHS byproduct by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 4: Characterization of the Conjugate
  • Protein Concentration Determination:

    • Measure the absorbance of the purified conjugate at 280 nm (A280). If the attached linker has significant absorbance at 280 nm, a correction factor may be needed. Alternatively, a protein assay such as the Bradford or BCA assay can be used.

  • Degree of Labeling (DOL) Determination:

    • The DOL, which is the average number of linker molecules conjugated to each protein molecule, can be determined using various methods, including mass spectrometry (MS) or UV-Vis spectroscopy if the linker contains a chromophore. For PROTAC linkers that lack a strong chromophore, MS is the preferred method for accurate DOL determination.[6][7]

Data Presentation

Table 1: Optimizing the Molar Ratio of (S,R,S)-AHPC-PEG2-NHS Ester to Protein

Molar Ratio (Linker:Protein)Expected Degree of Labeling (DOL)Notes
5:1LowSuitable for applications requiring minimal labeling to preserve protein function.
10:1ModerateA good starting point for most applications.[8]
20:1HighMay be necessary for proteins with fewer accessible amines or to achieve a higher DOL.[4][5]
>20:1Very HighIncreased risk of protein precipitation and loss of function. Requires careful optimization.

Table 2: Troubleshooting Guide for Protein Labeling

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive NHS ester due to hydrolysis.Prepare fresh NHS ester solution in anhydrous solvent immediately before use.
Reaction pH is too low.Ensure the reaction buffer pH is between 8.0 and 8.5.
Presence of primary amines in the buffer.Use an amine-free buffer like PBS or bicarbonate.
Insufficient molar excess of the linker.Increase the molar ratio of the NHS ester to the protein.
Protein Precipitation High degree of labeling.Decrease the molar ratio of the NHS ester or reduce the reaction time.
Protein instability in the reaction buffer.Optimize buffer conditions (e.g., add stabilizers).
Loss of Protein Activity Labeling of critical lysine residues.Reduce the degree of labeling or consider site-specific labeling methods if possible.

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow Experimental Workflow for Protein Labeling and PROTAC Assembly cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Characterization cluster_protac PROTAC Application protein_prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer) mix Mix Protein and NHS Ester (10-20x molar excess of linker) protein_prep->mix linker_prep Prepare (S,R,S)-AHPC-PEG2-NHS Ester (10 mM in anhydrous DMSO/DMF) linker_prep->mix incubate Incubate (1-2h at RT or overnight at 4°C) mix->incubate quench Quench Reaction (Tris or Glycine) incubate->quench purify Purify Conjugate (Desalting column or dialysis) quench->purify characterize Characterize Conjugate (Protein concentration, DOL by MS) purify->characterize protac_assembly Couple to Target-Binding Ligand characterize->protac_assembly functional_assay Functional Assays (e.g., Western Blot for degradation) protac_assembly->functional_assay

Caption: Workflow for labeling a protein of interest with (S,R,S)-AHPC-PEG2-NHS ester.

vhl_pathway PROTAC-Mediated Protein Degradation via VHL Recruitment cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System protac PROTAC ((S,R,S)-AHPC-PEG2-Protein) ternary_complex Ternary Complex (POI-PROTAC-VHL) protac->ternary_complex poi Target Protein of Interest (POI) poi->ternary_complex vhl VHL E3 Ligase Complex vhl->ternary_complex polyubiquitination Polyubiquitination of POI ternary_complex->polyubiquitination Ub transfer ubiquitin Ubiquitin ubiquitin->polyubiquitination proteasome 26S Proteasome polyubiquitination->proteasome Recognition degradation Degradation of POI proteasome->degradation

Caption: Mechanism of PROTAC-induced protein degradation mediated by VHL.

References

Application Notes and Protocols for (S,R,S)-AHPC-PEG2-NHS Ester in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-PEG2-NHS ester is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary technology for targeted protein degradation.[1] This document provides detailed application notes and protocols for the effective use of this reagent in the synthesis of PROTACs and their subsequent application in cell-based assays.

The (S,R,S)-AHPC moiety is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] The N-hydroxysuccinimide (NHS) ester group is a reactive functional group that readily forms stable amide bonds with primary amines, such as those found on lysine residues of proteins or on small molecule ligands.[4][5][6][7][8][9] The PEG2 linker provides a desirable length and enhances the aqueous solubility of the resulting PROTAC molecule.[1][4][5][10]

These application notes will guide you through the process of creating a custom PROTAC using (S,R,S)-AHPC-PEG2-NHS ester and then using that PROTAC to induce the degradation of a target protein in a cellular context.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The (S,R,S)-AHPC component of your synthesized PROTAC will recruit the VHL E3 ligase complex.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation Target_Protein Target Protein PROTAC Synthesized PROTAC ((S,R,S)-AHPC-PEG2-Ligand) Target_Protein->PROTAC Ub Ubiquitin Target_Protein->Ub Proteasome Proteasome Target_Protein->Proteasome Degradation VHL VHL E3 Ligase PROTAC->VHL VHL->Target_Protein Ubiquitination Degraded_Protein Degraded Protein (Peptides) Proteasome->Degraded_Protein

PROTAC Mechanism of Action

Synthesis of a Custom PROTAC

The primary application of (S,R,S)-AHPC-PEG2-NHS ester is in the synthesis of a PROTAC. This involves conjugating it to a ligand that binds to your target protein of interest. The ligand must possess a primary amine for the NHS ester to react with.

Experimental Protocol: PROTAC Synthesis

This protocol describes the general steps for conjugating (S,R,S)-AHPC-PEG2-NHS ester to an amine-containing ligand for your target protein.

Materials:

  • (S,R,S)-AHPC-PEG2-NHS ester

  • Amine-containing ligand for the target protein

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolution of Reactants:

    • Dissolve the amine-containing ligand in anhydrous DMF or DMSO.

    • In a separate vial, dissolve (S,R,S)-AHPC-PEG2-NHS ester in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

  • Reaction Setup:

    • Add 1.0 to 1.2 equivalents of (S,R,S)-AHPC-PEG2-NHS ester solution to the ligand solution.

    • Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture. This is to deprotonate the primary amine on the ligand, increasing its nucleophilicity.

  • Incubation:

    • Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Once the reaction is complete, purify the resulting PROTAC using reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the synthesized PROTAC by mass spectrometry and NMR.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Dissolve 1. Dissolve Reactants - (S,R,S)-AHPC-PEG2-NHS Ester - Amine-Ligand React 2. Reaction (Amine-free solvent, Base) Dissolve->React Purify 3. Purification (RP-HPLC) React->Purify Characterize 4. Characterization (MS, NMR) Purify->Characterize Final_PROTAC Final PROTAC Characterize->Final_PROTAC

PROTAC Synthesis Workflow

Cell-Based Protein Degradation Assay

Once your PROTAC is synthesized and purified, you can use it in cell-based assays to induce the degradation of your target protein.

Experimental Protocol: Western Blot Analysis of Target Protein Degradation

This protocol outlines the steps to treat cells with your synthesized PROTAC and analyze the degradation of the target protein by Western blot.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • Western blot transfer system

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.

    • Incubate overnight to allow for cell attachment.

  • PROTAC Treatment:

    • Prepare serial dilutions of your synthesized PROTAC in complete cell culture medium. A typical concentration range to test is 1 nM to 10 µM.

    • Include a vehicle control (DMSO) and a positive control (e.g., a known degrader for your target, if available).

    • To confirm proteasome-mediated degradation, pre-treat some wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

    • Remove the old medium from the cells and add the medium containing the different concentrations of your PROTAC.

    • Incubate for the desired time period (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibody against your target protein and a loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.

Data Presentation

Summarize your quantitative data in tables for easy comparison.

Table 1: PROTAC Synthesis and Characterization

ParameterValue
PROTAC Name[e.g., TP-Degrader-01]
Target Ligand[Name of your ligand]
(S,R,S)-AHPC-PEG2-NHS Ester Lot #[Lot Number]
Final PROTAC Yield[in mg and %]
Purity (by HPLC)[%]
Mass (Expected)[m/z]
Mass (Observed)[m/z]

Table 2: Western Blot Protein Degradation Data

PROTAC ConcentrationNormalized Target Protein Level (%)
Vehicle (DMSO)100
1 nM[Value]
10 nM[Value]
100 nM[Value]
1 µM[Value]
10 µM[Value]
DC50 [Calculated Value]
Dmax [Calculated Value]

Troubleshooting and Considerations

  • Low PROTAC Yield: Ensure anhydrous and amine-free conditions during the synthesis. Optimize the stoichiometry of reactants and the reaction time.

  • No Protein Degradation:

    • Confirm the binding of your synthesized PROTAC to both the target protein and VHL using biophysical assays (e.g., SPR, ITC, or fluorescence polarization).

    • Verify that the target protein is expressed in the cell line used.

    • Ensure that the linker length is optimal for the formation of a stable ternary complex. You may need to synthesize PROTACs with different linker lengths.

  • Cell Toxicity: Assess the cytotoxicity of your PROTAC using assays such as MTT or CellTiter-Glo. High concentrations of some PROTACs can lead to off-target effects and cell death.

By following these application notes and protocols, researchers can effectively utilize (S,R,S)-AHPC-PEG2-NHS ester to develop novel PROTACs for targeted protein degradation and advance their drug discovery programs.

References

Application Notes and Protocols: (S,R,S)-AHPC-PEG2-NHS Ester in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (S,R,S)-AHPC-PEG2-NHS ester in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document outlines the synthesis of a hypothetical PROTAC, termed PROTAC-X , and provides detailed protocols for its biological evaluation.

Introduction to (S,R,S)-AHPC-PEG2-NHS Ester

(S,R,S)-AHPC-PEG2-NHS ester is a bifunctional linker and E3 ligase ligand conjugate used in the synthesis of PROTACs. It consists of three key components:

  • (S,R,S)-AHPC: A potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which is responsible for recruiting the cellular degradation machinery.

  • PEG2 Linker: A short, hydrophilic diethylene glycol linker that connects the VHL ligand to the target protein ligand. The PEG moiety enhances the aqueous solubility of the resulting PROTAC.[1][2]

  • NHS Ester: An amine-reactive N-hydroxysuccinimide ester that enables covalent conjugation to a primary amine on the target protein ligand.

The strategic combination of these elements in a single building block simplifies the synthesis of VHL-recruiting PROTACs.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. The process, illustrated below, involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) PROTAC PROTAC-X ((S,R,S)-AHPC-PEG2-Target Ligand) POI->PROTAC Binds to Target Ligand Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->PROTAC Binds to (S,R,S)-AHPC VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination E2 Ubiquitin Conjugating Enzyme Recycling PROTAC-X and VHL Recycled Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: Mechanism of PROTAC-X-mediated protein degradation.

Application: Synthesis of PROTAC-X

This section details the synthesis of a hypothetical PROTAC, PROTAC-X , by conjugating (S,R,S)-AHPC-PEG2-NHS ester with a hypothetical amine-containing target protein ligand, "Target Ligand-NH2".

Reaction Scheme:

(S,R,S)-AHPC-PEG2-NHS ester + Target Ligand-NH2 → PROTAC-X

Materials:

  • (S,R,S)-AHPC-PEG2-NHS ester

  • Target Ligand-NH2

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Protocol:

  • Dissolve Target Ligand-NH2 (1.0 eq) in anhydrous DMF.

  • Add TEA or DIPEA (2.0-3.0 eq) to the solution to act as a base.

  • In a separate vial, dissolve (S,R,S)-AHPC-PEG2-NHS ester (1.1 eq) in anhydrous DMF.

  • Add the (S,R,S)-AHPC-PEG2-NHS ester solution dropwise to the Target Ligand-NH2 solution while stirring at room temperature.

  • Allow the reaction to proceed for 4-12 hours at room temperature. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the crude product by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain PROTAC-X as a solid.

  • Characterize the final product by LC-MS to confirm the molecular weight and by NMR to confirm the structure.

Experimental Protocols for Biological Evaluation of PROTAC-X

The following are detailed protocols for assessing the biological activity of the newly synthesized PROTAC-X.

Protein Degradation Assay (Western Blot)

This assay determines the ability of PROTAC-X to induce the degradation of the target protein in a cellular context.

Materials:

  • Cancer cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC-X stock solution (e.g., 10 mM in DMSO)

  • Negative control (e.g., inactive epimer of the VHL ligand)

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of PROTAC-X (e.g., 0.1 nM to 10 µM), the negative control, and a DMSO vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Expected Results (Hypothetical Data for PROTAC-X):

Concentration (nM)% Degradation of Target Protein
0.15
125
1060
10095
100090
1000075

Quantitative Data Summary for PROTAC-X:

ParameterValue
DC508.5 nM
Dmax95%
Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the cytotoxic or cytostatic effect of PROTAC-X on the cancer cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 96-well white, clear-bottom plates

  • PROTAC-X stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of PROTAC-X for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated cells and calculate the percentage of cell viability. Determine the IC50 (concentration for 50% inhibition of cell viability).

Expected Results (Hypothetical Data for PROTAC-X):

Concentration (nM)% Cell Viability
0.1100
195
1070
10045
100020
1000010

Quantitative Data Summary for PROTAC-X:

ParameterValue
IC5095 nM

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the development and evaluation of a PROTAC using (S,R,S)-AHPC-PEG2-NHS ester.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) Start Start: (S,R,S)-AHPC-PEG2-NHS ester + Target Ligand-NH2 Synthesis Amide Coupling Reaction Start->Synthesis Purification HPLC Purification Synthesis->Purification Characterization LC-MS & NMR Analysis Purification->Characterization Final_PROTAC Pure PROTAC-X Characterization->Final_PROTAC Degradation_Assay Western Blot for Protein Degradation Final_PROTAC->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Final_PROTAC->Viability_Assay Data_Analysis_InVitro Determine DC50, Dmax, IC50 Degradation_Assay->Data_Analysis_InVitro Viability_Assay->Data_Analysis_InVitro PK_Study Pharmacokinetic (PK) Studies Data_Analysis_InVitro->PK_Study Promising In Vitro Data Efficacy_Study Xenograft Model Efficacy Studies PK_Study->Efficacy_Study Data_Analysis_InVivo Assess Tumor Growth Inhibition Efficacy_Study->Data_Analysis_InVivo

References

Step-by-Step Guide for PROTAC Synthesis using (S,R,S)-AHPC-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing the commercially available (S,R,S)-AHPC-PEG2-NHS ester. This versatile building block incorporates a von Hippel-Lindau (VHL) E3 ligase ligand ((S,R,S)-AHPC) connected to a 2-unit polyethylene glycol (PEG2) spacer, terminating in an N-hydroxysuccinimide (NHS) ester. The NHS ester functionality allows for efficient and straightforward conjugation to a primary amine-containing "warhead"—a ligand designed to bind to a specific protein of interest (POI) for targeted degradation.

This guide will cover the fundamental principles of PROTAC technology, a step-by-step synthesis protocol, methods for purification and characterization, and protocols for assessing the biological activity of the resulting PROTAC.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein. A PROTAC consists of three key components:

  • A "warhead" ligand that binds to the protein of interest (POI).

  • An E3 ubiquitin ligase ligand that recruits an E3 ligase.

  • A linker that connects the warhead and the E3 ligase ligand.

The PROTAC molecule facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI. This polyubiquitin tag marks the POI for degradation by the 26S proteasome, thereby reducing its cellular levels. (S,R,S)-AHPC is a potent ligand for the VHL E3 ligase, one of the most commonly recruited E3 ligases in PROTAC development. The PEG2 linker in (S,R,S)-AHPC-PEG2-NHS ester provides a suitable length and hydrophilicity to span the distance between the E3 ligase and the target protein, facilitating the formation of a productive ternary complex.

PROTAC Synthesis: Amide Bond Formation

The synthesis of a PROTAC using (S,R,S)-AHPC-PEG2-NHS ester involves a standard amine-NHS ester coupling reaction to form a stable amide bond. This reaction is highly efficient and proceeds under mild conditions.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(S,R,S)-AHPC-PEG2-NHS ester≥95%Commercially AvailableStore at -20°C, protect from moisture.
Amine-containing Warhead≥95%Synthesized or PurchasedMust contain a primary amine for reaction.
Anhydrous Dimethylformamide (DMF)ACS GradeCommercially AvailableUse a freshly opened bottle or from a solvent purification system.
Diisopropylethylamine (DIPEA)≥99%Commercially AvailableBase catalyst.
High-Performance Liquid Chromatography (HPLC)--For purification.
Mass Spectrometer (MS)--For characterization.
Nuclear Magnetic Resonance (NMR) Spectrometer--For characterization.
Step-by-Step Synthesis Protocol

This protocol describes the synthesis of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) by coupling (S,R,S)-AHPC-PEG2-NHS ester with an amine-functionalized derivative of the BRD4 inhibitor, JQ1 (JQ1-amine).

  • Preparation of Reagents:

    • Allow the vial of (S,R,S)-AHPC-PEG2-NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve (S,R,S)-AHPC-PEG2-NHS ester (1.2 equivalents) in anhydrous DMF to a final concentration of 100 mM.

    • Dissolve the JQ1-amine warhead (1.0 equivalent) in anhydrous DMF to a final concentration of 100 mM.

  • Reaction Setup:

    • In a clean, dry reaction vial, add the JQ1-amine solution.

    • To the stirred solution, add DIPEA (3.0 equivalents).

    • Slowly add the solution of (S,R,S)-AHPC-PEG2-NHS ester to the reaction mixture.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature (20-25°C) for 4-12 hours.

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of the starting materials.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the reaction mixture with an equal volume of water.

    • Purify the crude product by reverse-phase preparative HPLC. A typical gradient would be 20-80% acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid over 30 minutes.

    • Collect the fractions containing the desired product.

    • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Characterization

The identity and purity of the synthesized PROTAC should be confirmed by:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the PROTAC.

Quantitative Data Summary
ParameterValue
Starting Materials
(S,R,S)-AHPC-PEG2-NHS ester (MW: 715.82 g/mol )1.2 eq
JQ1-amine (MW: ~480 g/mol , example)1.0 eq
Reaction Conditions
SolventAnhydrous DMF
BaseDIPEA (3.0 eq)
TemperatureRoom Temperature
Reaction Time4-12 hours
Results
Yield60-80% (typical)
Purity (by HPLC)>95%
Expected Mass [M+H]⁺~1140 g/mol

Experimental Protocols for PROTAC Evaluation

After successful synthesis and characterization, the biological activity of the PROTAC must be evaluated. Key experiments include assessing its ability to induce the degradation of the target protein.

Western Blotting for Protein Degradation

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., a relevant cancer cell line expressing BRD4) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation).

Quantitative Degradation Data
PROTAC Concentration% BRD4 Degradation (Relative to Vehicle)
1 nM15%
10 nM45%
100 nM85%
1 µM95%
10 µM90% (Hook Effect)
Calculated Values
DC₅₀~12 nM
Dₘₐₓ~95%

Diagrams

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3->POI Ubiquitination Ub Ubiquitin Ub->E3 Recruitment Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Reagents Prepare Reagents ((S,R,S)-AHPC-PEG2-NHS & Warhead-NH2) Reaction Amine-NHS Ester Coupling Reagents->Reaction Purification HPLC Purification Reaction->Purification Characterization MS & NMR Analysis Purification->Characterization Cell_Treatment Cell Treatment with PROTAC Characterization->Cell_Treatment Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis Western_Blot Western Blotting Lysis->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis

Caption: Workflow for PROTAC synthesis and biological evaluation.

Application Notes and Protocols for (S,R,S)-AHPC-PEG2-NHS Ester in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG2-NHS ester is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed for targeted protein degradation.[1][2][3] This heterobifunctional molecule incorporates three key features:

  • (S,R,S)-AHPC: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully utilized E3 ligases in PROTAC design.[4][5]

  • PEG2 Linker: A short, hydrophilic polyethylene glycol spacer that enhances aqueous solubility and provides appropriate spacing between the recruited proteins.[2][3]

  • NHS Ester: A reactive group that readily forms stable amide bonds with primary amines on a target protein ligand, enabling the final PROTAC synthesis.[2][3][6]

These application notes provide a comprehensive guide to utilizing (S,R,S)-AHPC-PEG2-NHS ester for the synthesis and validation of novel PROTACs, with a focus on targeting the bromodomain-containing protein 4 (BRD4) as a case study.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The bifunctional nature of the PROTAC allows it to simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase.[7][8] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the poly-ubiquitination of the target protein.[][10] The poly-ubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.[5][11]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (e.g., BRD4) PROTAC (S,R,S)-AHPC-PEG2-Target Ligand (PROTAC) POI->PROTAC Binds to Target Ligand VHL VHL E3 Ligase Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation VHL->POI Poly-ubiquitination VHL->PROTAC Binds to AHPC Ligand Ub Ubiquitin E1_E2 E1/E2 Enzymes Ub->E1_E2 Activation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in E1_E2->VHL Transfer

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol describes the conjugation of (S,R,S)-AHPC-PEG2-NHS ester to a ligand for BRD4 that contains a primary amine. A commonly used ligand for BRD4 is JQ1, which can be synthetically modified to include an amine handle.

Materials:

  • (S,R,S)-AHPC-PEG2-NHS ester

  • Amine-modified BRD4 ligand (e.g., JQ1-amine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25) or HPLC system

Procedure:

  • Preparation of Reagents:

    • Dissolve the amine-modified BRD4 ligand in 0.1 M Sodium Bicarbonate buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve (S,R,S)-AHPC-PEG2-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the dissolved (S,R,S)-AHPC-PEG2-NHS ester to the BRD4 ligand solution.

    • Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Purify the resulting PROTAC from unreacted components using size-exclusion chromatography (e.g., Sephadex G-25 column) or reverse-phase HPLC.

    • Collect fractions and confirm the presence of the desired PROTAC using LC-MS analysis.

  • Storage:

    • Lyophilize the purified PROTAC and store at -20°C or -80°C.

Protocol 2: Validation of PROTAC Activity - Western Blot for BRD4 Degradation

This protocol is used to determine the efficacy (Dmax) and potency (DC50) of the newly synthesized PROTAC in degrading the target protein.

Materials:

  • Human cancer cell line expressing BRD4 (e.g., HeLa, MCF-7)

  • Synthesized BRD4-PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4 and anti-loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the BRD4-PROTAC (e.g., 0.1 nM to 10 µM) for a set time period (e.g., 4, 8, 16, or 24 hours).[12]

    • Include a DMSO-treated well as a negative control.

    • To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[12]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the loading control.

    • Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 and Dmax values.[13]

Protocol 3: Ternary Complex Formation Assay - In-Cell NanoBRET™

This assay confirms the formation of the POI-PROTAC-E3 ligase ternary complex within living cells.[10]

Materials:

  • Cell line endogenously expressing the target protein (e.g., BRD4) tagged with a NanoLuc® luciferase fragment (e.g., HiBiT) and the E3 ligase (e.g., VHL) tagged with a fluorescent protein (e.g., HaloTag®).

  • Synthesized BRD4-PROTAC.

  • HaloTag® ligand labeled with a fluorescent dye (NanoBRET™ tracer).

  • NanoLuc® substrate (furimazine).

Procedure:

  • Cell Preparation:

    • Culture the engineered cell line under standard conditions.

    • Label the HaloTag®-VHL fusion protein by incubating the cells with the NanoBRET™ tracer.

  • PROTAC Treatment:

    • Treat the labeled cells with varying concentrations of the BRD4-PROTAC.

  • Measurement:

    • Add the NanoLuc® substrate to the cells.

    • Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (fluorescent dye) emission wavelengths.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • An increase in the NanoBRET™ ratio upon PROTAC addition indicates the formation of the ternary complex.

Data Presentation

The following tables provide a template for summarizing quantitative data from PROTAC validation experiments.

Table 1: PROTAC Synthesis and Characterization

Compound IDTarget LigandE3 Ligase LigandLinkerMolecular Weight ( g/mol )Purity (%)
PROTAC-BRD4-1JQ1-amine(S,R,S)-AHPCPEG2Calculated>95 (LC-MS)

Table 2: In Vitro Degradation of BRD4 by PROTAC-BRD4-1

Cell LineTreatment Time (h)DC50 (nM)Dmax (%)
HeLa2415>90
MCF-72425>85

Table 3: Ternary Complex Formation Assay

Assay TypeTarget ProteinE3 LigasePROTACApparent KD (nM)Cooperativity (α)
NanoBRET™BRD4VHLPROTAC-BRD4-1Experimental ValueExperimental Value
SPRBRD4VHLPROTAC-BRD4-1Experimental ValueExperimental Value

Visualization of Experimental Workflow

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_validation PROTAC Validation start Start: (S,R,S)-AHPC-PEG2-NHS Ester + Amine-modified Ligand conjugation NHS Ester Conjugation start->conjugation purification Purification (HPLC/SEC) conjugation->purification characterization Characterization (LC-MS) purification->characterization end_synthesis Purified PROTAC characterization->end_synthesis ternary_complex Ternary Complex Formation Assay (e.g., NanoBRET™) end_synthesis->ternary_complex ubiquitination In Vitro Ubiquitination Assay end_synthesis->ubiquitination degradation Protein Degradation Assay (Western Blot) end_synthesis->degradation data_analysis Data Analysis (DC50, Dmax) ternary_complex->data_analysis ubiquitination->data_analysis controls Control Experiments (Proteasome Inhibitor, Inactive Epimer) degradation->controls degradation->data_analysis

Experimental workflow for PROTAC synthesis and validation.

References

Application Notes and Protocols: (S,R,S)-AHPC-PEG2-NHS Ester in Immunoprecipitation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG2-NHS ester is a bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs).[1] It comprises a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and an N-hydroxysuccinimide (NHS) ester joined by a polyethylene glycol (PEG) linker.[2][3] The NHS ester functionality allows for the covalent conjugation of this molecule to primary amines on proteins, such as antibodies, making it a valuable tool for various biochemical assays, including immunoprecipitation (IP).[4][5]

These application notes provide a detailed protocol for the use of (S,R,S)-AHPC-PEG2-NHS ester to functionalize antibodies for the immunoprecipitation of target proteins. This method is particularly useful for researchers developing and characterizing PROTACs, as it allows for the study of interactions between the PROTAC, the target protein, and the E3 ligase complex. The hydrophilic PEG spacer enhances the aqueous solubility of the molecule.[2][3]

Key Properties of (S,R,S)-AHPC-PEG2-NHS Ester

PropertyValueReference
Chemical Formula C34H45N5O10S[1][3]
Molecular Weight 715.8 g/mol [3][6]
Purity Typically ≥95-98%[3][6]
Solubility Soluble in DMSO, DMF[7]
Storage Store at -20°C for long-term stability.[3][8]
Reactivity NHS ester reacts with primary amines (-NH2).[2][4]

Experimental Protocols

Protocol 1: Covalent Labeling of an Antibody with (S,R,S)-AHPC-PEG2-NHS Ester

This protocol details the covalent attachment of the (S,R,S)-AHPC-PEG2-NHS ester to a primary antibody.

Materials and Reagents:

  • Primary antibody of interest (must be in an amine-free buffer, e.g., PBS)

  • (S,R,S)-AHPC-PEG2-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 8.0-8.5

  • Gel filtration column for purification

  • Bradford assay or Nanodrop for protein concentration determination

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.[9]

    • Ensure the antibody solution is free of any amine-containing substances like Tris or BSA.[4][10]

  • NHS Ester Solution Preparation:

    • Immediately before use, dissolve the (S,R,S)-AHPC-PEG2-NHS ester in fresh, anhydrous DMF or DMSO to a final concentration of 10 mg/mL.[8] Note: NHS ester solutions are susceptible to hydrolysis and should be prepared fresh.[10]

  • Labeling Reaction:

    • Add 50 to 100 µg of the dissolved (S,R,S)-AHPC-PEG2-NHS ester per 1 mg of antibody to the antibody solution.[8] The optimal molar excess of the NHS ester may need to be determined empirically.[9]

    • Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.[8]

  • Purification:

    • Prepare a gel filtration column according to the manufacturer's instructions.[8]

    • Apply the antibody-conjugate reaction mixture to the column to separate the labeled antibody from unreacted NHS ester.[8]

    • Elute the labeled antibody and collect fractions.[8]

  • Concentration Determination:

    • Measure the protein concentration of the fractions using a Bradford assay or a Nanodrop instrument.[8]

    • Pool the fractions containing the labeled antibody.

Protocol 2: Immunoprecipitation using (S,R,S)-AHPC-PEG2-NHS Ester Labeled Antibody

This protocol outlines the use of the labeled antibody to immunoprecipitate a target protein.

Materials and Reagents:

  • (S,R,S)-AHPC-PEG2-NHS ester labeled antibody (from Protocol 1)

  • Cell lysate containing the target protein

  • Protein A/G magnetic beads or agarose resin

  • IP Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Bead Preparation:

    • Wash the Protein A/G beads twice with IP Lysis/Wash Buffer.

  • Antibody-Bead Conjugation:

    • Add the labeled antibody to the washed beads and incubate with gentle rotation for 1-2 hours at 4°C.

  • Immunoprecipitation:

    • Wash the antibody-conjugated beads twice with IP Lysis/Wash Buffer to remove any unbound antibody.

    • Add the cell lysate to the antibody-conjugated beads and incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Washing:

    • Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.

    • Wash the beads three times with cold IP Lysis/Wash Buffer.

  • Elution:

    • Elute the immunoprecipitated protein from the beads by adding the Elution Buffer and incubating for 5-10 minutes at room temperature.

    • If using a low pH elution buffer, neutralize the eluate by adding Neutralization Buffer.

    • Alternatively, resuspend the beads in SDS-PAGE sample buffer and heat to 95-100°C for 5-10 minutes to elute the proteins for subsequent analysis by Western blotting.[5]

Visualizations

G Experimental Workflow for Immunoprecipitation cluster_0 Antibody Labeling cluster_1 Immunoprecipitation cluster_2 Analysis Ab Primary Antibody Labeled_Ab Labeled Antibody Ab->Labeled_Ab Reaction NHS_ester (S,R,S)-AHPC-PEG2-NHS Ester NHS_ester->Labeled_Ab Beads Protein A/G Beads Labeled_Ab->Beads Binding IP_Complex Immunoprecipitated Complex Beads->IP_Complex Incubation Cell_Lysate Cell Lysate Cell_Lysate->IP_Complex Elution Elution IP_Complex->Elution Analysis Western Blot / MS Elution->Analysis

Caption: Workflow for antibody labeling and immunoprecipitation.

G PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC ((S,R,S)-AHPC based) Target Target Protein PROTAC->Target binds E3_Ligase VHL E3 Ligase PROTAC->E3_Ligase recruits Ubiquitination Polyubiquitination of Target Protein Target->Ubiquitination Ub E3_Ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Degrades

Caption: General signaling pathway for PROTAC-mediated protein degradation.

References

Troubleshooting & Optimization

Technical Support Center: (S,R,S)-AHPC-PEG2-NHS Ester-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (S,R,S)-AHPC-PEG2-NHS ester in their protein degradation experiments. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in refining your protocols and overcoming common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of your Proteolysis Targeting Chimera (PROTAC) and subsequent protein degradation experiments.

Issue Possible Cause Recommended Solution
Low PROTAC Yield or Incomplete Reaction Hydrolysis of NHS ester: The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze, rendering it inactive.- Prepare the (S,R,S)-AHPC-PEG2-NHS ester solution immediately before use. - Use anhydrous solvents such as DMSO or DMF.[1] - Ensure all glassware is thoroughly dried.
Incorrect pH: The reaction between the NHS ester and a primary amine is pH-dependent. A suboptimal pH can significantly reduce reaction efficiency.[2]- Maintain the reaction pH between 8.3 and 8.5 for optimal conjugation to primary amines.[2] - Use amine-free buffers such as phosphate-buffered saline (PBS). Avoid Tris or glycine buffers as they contain primary amines that will compete with your target ligand.[3]
Suboptimal Molar Ratio: An incorrect molar ratio of the NHS ester to your amine-containing ligand can lead to incomplete conjugation or polysubstitution.- Start with a molar excess of the NHS ester (e.g., 1.5 to 5 equivalents) and optimize based on your specific ligand. - Monitor the reaction progress using techniques like LC-MS to determine the optimal ratio.
Poor Protein Degradation (High DC50, Low Dmax) Inefficient Ternary Complex Formation: The spatial orientation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) are critical for efficient degradation. The PEG2 linker may be too short or too rigid for your specific target.- Consider synthesizing PROTACs with longer PEG linkers (e.g., PEG4, PEG6) to provide more flexibility for the ternary complex to form.[4] - Perform ternary complex formation assays (e.g., co-immunoprecipitation, NanoBRET) to assess the efficiency of complex formation.[5][6]
"Hook Effect": At high concentrations, the PROTAC can form binary complexes with the target protein and the E3 ligase separately, which inhibits the formation of the productive ternary complex.- Perform a dose-response experiment over a wide range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for degradation and observe any potential hook effect.[7]
Low Cell Permeability: The physicochemical properties of the final PROTAC, including the PEG2 linker, may limit its ability to cross the cell membrane.- Evaluate the physicochemical properties of your PROTAC (e.g., logP, polar surface area). - If permeability is an issue, consider alternative linker chemistries or the use of cell-penetrating peptides.
Target Protein Characteristics: The target protein may have a low abundance of surface-accessible lysine residues for ubiquitination, or a slow turnover rate.- Use ubiquitin-site prediction tools to identify potential ubiquitination sites on your target protein. - Perform a time-course experiment to determine the optimal duration for degradation.
Off-Target Effects or Cellular Toxicity PROTAC Instability: The PROTAC molecule may be unstable in the cellular environment, leading to the release of reactive intermediates.- Assess the metabolic stability of your PROTAC using in vitro assays (e.g., incubation with liver microsomes). - Modify the linker or ligand moieties to improve stability if necessary.
E3 Ligase Perturbation: High concentrations of the (S,R,S)-AHPC moiety can saturate the VHL E3 ligase, potentially disrupting its natural functions.[7]- Use the lowest effective concentration of your PROTAC. - Include a negative control where the (S,R,S)-AHPC moiety is inactive to confirm that the observed effects are due to VHL recruitment.

Frequently Asked Questions (FAQs)

1. What is the role of each component in (S,R,S)-AHPC-PEG2-NHS ester?

  • (S,R,S)-AHPC (Aryl Hydroxyprolyl Carboxylic acid): This is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[8][9][10][11] Its function is to recruit the VHL E3 ligase to the target protein.

  • PEG2 (Polyethylene Glycol, 2 units): This is a short, hydrophilic linker that connects the AHPC moiety to your target protein ligand. The PEG linker increases the aqueous solubility of the final PROTAC and provides spatial separation between the two ligands, which is crucial for the formation of a productive ternary complex.[12][13]

  • NHS ester (N-Hydroxysuccinimide ester): This is a reactive group that readily forms a stable amide bond with primary amines (e.g., on your target protein ligand).[2]

2. How do I choose the right solvent for my reaction?

The (S,R,S)-AHPC-PEG2-NHS ester is typically soluble in anhydrous organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] It is crucial to use anhydrous solvents to prevent hydrolysis of the NHS ester.

3. What is the optimal reaction time and temperature for the conjugation reaction?

The reaction can typically be carried out at room temperature for 1-4 hours or at 4°C overnight. The optimal conditions may vary depending on the reactivity of your amine-containing ligand. It is recommended to monitor the reaction progress by a suitable analytical method like LC-MS.

4. How does the PEG linker length affect PROTAC efficiency?

The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex.[4] A linker that is too short may cause steric hindrance, preventing the target protein and E3 ligase from coming together effectively. Conversely, a linker that is too long might lead to unproductive binding orientations. The optimal linker length is target-dependent and often needs to be determined empirically.

5. How can I confirm that protein degradation is occurring via the proteasome?

To confirm that the observed protein depletion is due to proteasomal degradation, you can pre-treat your cells with a proteasome inhibitor (e.g., MG132 or bortezomib) before adding your PROTAC.[5] If the degradation is proteasome-dependent, the protein levels should be restored in the presence of the inhibitor.

Data Presentation

The efficiency of a PROTAC is often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The following table provides a hypothetical comparison of PROTACs with the (S,R,S)-AHPC warhead and varying PEG linker lengths for a target protein.

PROTAC LinkerDC50 (nM)Dmax (%)
PEG2 8575
PEG4 2592
PEG6 3095
PEG8 5088

Note: These are example values and the optimal linker will vary for different target proteins.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using (S,R,S)-AHPC-PEG2-NHS Ester

This protocol describes the general procedure for conjugating (S,R,S)-AHPC-PEG2-NHS ester to a hypothetical amine-containing ligand ("Ligand-NH2").

Materials:

  • (S,R,S)-AHPC-PEG2-NHS ester

  • Amine-containing target protein ligand (Ligand-NH2)

  • Anhydrous DMSO or DMF

  • Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Reaction vials and magnetic stirrer

  • LC-MS for reaction monitoring

  • HPLC for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve "Ligand-NH2" in the amine-free buffer to a final concentration of 10 mg/mL.

    • Immediately before use, dissolve (S,R,S)-AHPC-PEG2-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction:

    • In a reaction vial, add the "Ligand-NH2" solution.

    • While stirring, slowly add 1.5 to 5 molar equivalents of the (S,R,S)-AHPC-PEG2-NHS ester stock solution to the "Ligand-NH2" solution.

    • Allow the reaction to proceed at room temperature for 1-4 hours, or at 4°C overnight.

  • Reaction Monitoring and Quenching:

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC.

    • Once the reaction is complete, add a small amount of quenching solution to stop the reaction by consuming any unreacted NHS ester.

  • Purification:

    • Purify the resulting PROTAC using reverse-phase HPLC.

    • Collect the fractions containing the pure PROTAC and confirm its identity and purity by LC-MS and NMR.

    • Lyophilize the pure fractions to obtain the final PROTAC powder.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with your synthesized PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of your PROTAC in cell culture medium.

    • For the proteasome inhibitor control, pre-treat cells with MG132 for 1-2 hours before adding the PROTAC.

    • Treat the cells with the different concentrations of your PROTAC for the desired time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and then add lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC PEG2 (S,R,S)-AHPC Ligand POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation VHL VHL E3 Ligase POI_PROTAC_VHL POI-PROTAC-VHL Ternary Complex VHL->PROTAC Binds Ub Ubiquitin Ub->POI Tags POI Degraded_POI Degraded Peptides Proteasome->Degraded_POI Releases POI_PROTAC_VHL->Ub Ubiquitination

Caption: Mechanism of (S,R,S)-AHPC-based PROTAC action.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_degradation Protein Degradation Assay start Start: Ligand-NH2 & (S,R,S)-AHPC-PEG2-NHS ester reaction Conjugation Reaction (pH 8.3-8.5) start->reaction purification HPLC Purification reaction->purification characterization LC-MS & NMR Analysis purification->characterization end_synthesis Pure PROTAC characterization->end_synthesis cell_treatment Cell Treatment with PROTAC end_synthesis->cell_treatment Use in Assay lysis Cell Lysis & Protein Quantification cell_treatment->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (DC50 & Dmax) western_blot->data_analysis end_degradation Degradation Profile data_analysis->end_degradation

Caption: Experimental workflow from synthesis to degradation analysis.

Troubleshooting_Logic start Poor Protein Degradation? check_synthesis Was PROTAC Synthesis Successful? start->check_synthesis No check_ternary_complex Does Ternary Complex Form? start->check_ternary_complex Yes check_synthesis->check_ternary_complex Yes troubleshoot_synthesis Troubleshoot Synthesis Protocol check_synthesis->troubleshoot_synthesis No check_hook_effect Is there a Hook Effect? check_ternary_complex->check_hook_effect Yes optimize_linker Optimize Linker Length check_ternary_complex->optimize_linker No check_permeability Is Cell Permeability an Issue? check_hook_effect->check_permeability No optimize_concentration Optimize PROTAC Concentration check_hook_effect->optimize_concentration Yes modify_protac Modify PROTAC for better PK check_permeability->modify_protac Yes successful_degradation Successful Degradation check_permeability->successful_degradation No

Caption: A logical guide for troubleshooting poor degradation.

References

Improving the efficiency of PROTACs made with (S,R.S)-AHPC-PEG2-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers utilizing PROTACs constructed with the (S,R,S)-AHPC-PEG2-NHS ester linker-ligand system. This system incorporates a von Hippel-Lindau (VHL) E3 ligase ligand to facilitate targeted protein degradation.[1]

Frequently Asked Questions (FAQs)

Q1: My PROTAC shows low or no degradation of my target protein. What are the potential causes and troubleshooting steps?

A1: Low degradation efficiency is a common issue. The problem can originate at several stages of the PROTAC mechanism.[2] Key factors to investigate include cell permeability, ternary complex formation, and the cellular degradation machinery.

Troubleshooting Workflow:

  • Confirm Target Engagement: Ensure your warhead (the part of the PROTAC that binds the target protein) is active.

  • Assess Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[3][4][5]

  • Verify Ternary Complex Formation: The core of PROTAC function is the formation of a stable POI-PROTAC-E3 ligase complex.[6][][8]

  • Check for Hook Effect: At high concentrations, PROTACs can form unproductive binary complexes, reducing degradation.[9][10][11][12]

  • Validate Proteasome Activity: Ensure the ubiquitin-proteasome system (UPS) is functional in your cell model.

Troubleshooting Data Summary

IssueParameter to TestExpected Outcome for Efficient Degradation
Poor Permeability Intracellular PROTAC ConcentrationHigh intracellular concentration relative to media.
Weak Ternary Complex Ternary Complex Affinity (KD)Low nanomolar KD value.
Hook Effect Dose-Response CurveBell-shaped curve; degradation decreases at high concentrations.
UPS Malfunction Proteasome Activity AssayHigh proteasome activity in the cell line.

Experimental Protocol: Western Blot for Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[13][14]

  • Cell Plating: Plate cells (e.g., HEK293) in 6-well plates and grow to 70-80% confluency.

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).

Visualization: Troubleshooting Logic

G cluster_0 Problem: Low Degradation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions Start Low/No Degradation Observed Permeability Assess Cell Permeability (e.g., LC-MS/MS) Start->Permeability Is PROTAC entering cells? Ternary Confirm Ternary Complex (e.g., SPR, FRET) Start->Ternary Is the complex forming? Dose Check Dose-Response (Western Blot) Start->Dose Is it the 'Hook Effect'? Proteasome Validate Proteasome Activity (MG132 Control) Start->Proteasome Is the UPS functional? RedesignLinker Redesign Linker for Better Physicochemical Properties Permeability->RedesignLinker No OptimizeLinker Optimize Linker Length/Composition Ternary->OptimizeLinker No Titrate Titrate to Lower Concentrations Dose->Titrate Yes NewModel Choose Different Cell Model Proteasome->NewModel No

A flowchart for troubleshooting low PROTAC efficiency.
Q2: How can I confirm that my PROTAC is forming a stable ternary complex?

A2: Direct measurement of ternary complex formation is crucial for confirming the mechanism of action.[6][][8] Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET) assays can provide quantitative data on binding affinities and kinetics.[][8]

Hypothetical Ternary Complex Affinity Data

ComplexBinding Affinity (KD)Cooperativity (α)Interpretation
PROTAC <> POI (Binary)500 nM-Weak binary affinity is common.
PROTAC <> VHL (Binary)250 nM-Moderate binding to the E3 ligase.
POI-PROTAC-VHL (Ternary)15 nM>10Strong positive cooperativity indicates a stable complex.
POI-PROTAC(inactive)-VHL>10 µM~1Inactive control shows no complex formation.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR measures real-time binding events between molecules.[]

  • Chip Preparation: Immobilize a high-purity, His-tagged VHL-ElonginB-ElonginC (VCB) complex on an NTA sensor chip.

  • Binary Interaction (PROTAC-VHL): Flow the PROTAC over the chip at various concentrations to measure the binary binding affinity between the PROTAC and VHL.

  • Ternary Complex Formation: In the mobile phase, pre-incubate a constant concentration of the target protein (POI) with varying concentrations of the PROTAC.

  • Injection: Inject the POI-PROTAC mixture over the VHL-immobilized chip. An increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to a kinetic model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the ternary complex. Calculate cooperativity (α) by comparing the binary and ternary affinities.[6]

Visualization: PROTAC Mechanism of Action

G cluster_0 Cellular Environment POI Protein of Interest (POI) PROTAC PROTAC (AHPC-PEG2) POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition Ternary POI-PROTAC-VHL PROTAC->Ternary Forms Ternary Complex VHL VHL E3 Ligase VHL->PROTAC Ub Ubiquitin Ub->POI Tags POI Degraded Proteasome->Degraded Degradation Ternary->Ub Ubiquitination

The PROTAC-mediated protein degradation pathway.
Q3: I'm observing a "hook effect" where degradation decreases at higher PROTAC concentrations. How do I address this?

A3: The hook effect is a characteristic phenomenon for many PROTACs.[11][12] It occurs when high concentrations of the PROTAC saturate both the target protein and the E3 ligase, leading to the formation of unproductive binary complexes (POI-PROTAC and VHL-PROTAC) instead of the required ternary complex.[10][12][15]

Mitigation Strategies:

  • Concentration Optimization: The primary solution is to perform a wide dose-response experiment to identify the optimal concentration range for degradation before the hook effect begins.

  • Linker Optimization: Modifying the linker can alter the thermodynamics and stability of the ternary complex, potentially widening the effective concentration window.[16]

Dose-Response Data Illustrating the Hook Effect

PROTAC Conc. (nM)% Target Protein Remaining (vs. Vehicle)
0.198%
185%
1045%
100 15% (Dmax)
100050%
1000080%

Experimental Protocol: Dose-Response Curve for DC50 and Dmax Determination

This protocol helps define the potency (DC50) and efficacy (Dmax) of your PROTAC and identifies the hook effect.[17][18]

  • Cell Culture: Seed cells in a 96-well plate at an appropriate density.

  • Serial Dilution: Prepare serial dilutions of the PROTAC, typically covering a broad range (e.g., picomolar to micromolar). A 10-point, 3-fold dilution series is common.

  • Treatment: Add the diluted PROTAC and a vehicle control to the cells and incubate for a predetermined optimal time (e.g., 24 hours).

  • Quantification: Measure the remaining target protein level. This can be done via high-throughput methods like In-Cell Western, quantitative immunofluorescence, or by running Western blots for key concentrations.[14][19]

  • Data Analysis: Plot the percentage of remaining protein against the log of the PROTAC concentration. Fit the data to a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[13][20]

Visualization: The Hook Effect

G cluster_0 Low PROTAC Concentration cluster_1 High PROTAC Concentration (Hook Effect) POI1 POI PROTAC1 PROTAC POI1->PROTAC1 Ternary1 Productive Ternary Complex PROTAC1->Ternary1 VHL1 VHL VHL1->PROTAC1 POI2 POI PROTAC2a PROTAC POI2->PROTAC2a Binary1 Unproductive Binary Complex PROTAC2a->Binary1 PROTAC2b PROTAC Binary2 Unproductive Binary Complex PROTAC2b->Binary2 VHL2 VHL VHL2->PROTAC2b

Formation of binary vs. ternary complexes.
Q4: What are the essential control experiments to validate my PROTAC's mechanism of action?

A4: A set of rigorous control experiments is necessary to confirm that the observed protein degradation is indeed PROTAC-mediated and occurs via the ubiquitin-proteasome system.[5][21]

Key Control Experiments

Control ExperimentPurposeExpected Result
Proteasome Inhibitor Confirm degradation is proteasome-dependent.Pre-treatment with MG132 or Carfilzomib should rescue protein degradation.
Inactive Epimer Control Show that binding to VHL is required.An epimer of the AHPC ligand that doesn't bind VHL should not induce degradation.
Competitive Displacement Confirm engagement of the VHL E3 ligase.Co-treatment with a high concentration of a free VHL ligand should block degradation.
Target mRNA Levels Rule out effects on transcription.PROTAC treatment should not significantly change the target protein's mRNA levels (measured by qPCR).

Experimental Protocol: Proteasome Inhibitor Co-treatment

This experiment validates that protein loss is due to proteasomal degradation.

  • Cell Plating: Seed cells as you would for a standard degradation assay.

  • Pre-treatment: Treat one set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours. Treat the control set with vehicle.

  • PROTAC Treatment: Add your PROTAC at an effective concentration (e.g., at its DC50 or Dmax) to both the MG132-treated and control wells. Include a vehicle-only control.

  • Incubation: Incubate for the standard duration of your degradation experiment (e.g., 24 hours).

  • Analysis: Harvest cell lysates and analyze target protein levels by Western blot. Degradation should be observed in the PROTAC-only wells but should be significantly reduced or absent in the wells pre-treated with MG132.

Visualization: Logic of Control Experiments

G cluster_0 Experimental Conditions cluster_1 Mechanism Being Tested cluster_2 Expected Outcome Active_PROTAC Active PROTAC Ternary_Formation Ternary Complex Formation Active_PROTAC->Ternary_Formation Inactive_Epimer Inactive Epimer Control VHL_Binding Specific VHL Engagement Inactive_Epimer->VHL_Binding Fails Proteasome_Inhibitor PROTAC + MG132 Proteasome_Activity Proteasome-Mediated Degradation Proteasome_Inhibitor->Proteasome_Activity Blocks VHL_Ligand PROTAC + Free VHL Ligand VHL_Ligand->Ternary_Formation Competes Ternary_Formation->Proteasome_Activity No_Degradation No Degradation (Rescue) Ternary_Formation->No_Degradation Degradation Degradation Occurs Proteasome_Activity->Degradation Proteasome_Activity->No_Degradation VHL_Binding->No_Degradation

Validating the PROTAC mechanism with key controls.

References

Addressing non-specific binding of (S,R.S)-AHPC-PEG2-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to non-specific binding of (S,R,S)-AHPC-PEG2-NHS ester during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-PEG2-NHS ester and what is it used for?

(S,R,S)-AHPC-PEG2-NHS ester is a synthetic PROTAC (Proteolysis Targeting Chimera) linker.[1][2][3] It comprises three key components: an E3 ligase ligand (AHPC), a hydrophilic PEG2 spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester.[1][2][3] This molecule is primarily used in targeted protein degradation research to conjugate the E3 ligase ligand to a protein of interest, thereby creating a PROTAC that can induce the degradation of a target protein.[1][2] The NHS ester group specifically reacts with primary amines on the target protein to form a stable amide bond.[4][] The integrated PEG spacer helps to increase the aqueous solubility of the entire PROTAC molecule.[1][2][3]

Q2: What is non-specific binding and why is it a problem when using (S,R,S)-AHPC-PEG2-NHS ester?

Non-specific binding refers to the unintended interaction of the (S,R,S)-AHPC-PEG2-NHS ester with surfaces or other proteins that are not the intended target.[6][7] This can lead to inaccurate experimental results, such as false positives or negatives, and reduced assay sensitivity and specificity.[6][8] In the context of PROTAC development, non-specific binding can result in off-target effects and make it difficult to accurately assess the efficacy and specificity of the synthesized PROTAC.

Q3: What are the primary causes of non-specific binding with this molecule?

Non-specific binding can arise from several factors, including:

  • Hydrophobic interactions: The non-PEG components of the molecule may have hydrophobic regions that can interact with hydrophobic surfaces or proteins.

  • Electrostatic interactions: Charged regions on the molecule can interact with oppositely charged surfaces or biomolecules.[9]

  • High reagent concentration: Using an excessive concentration of the (S,R,S)-AHPC-PEG2-NHS ester can lead to increased non-specific binding.

  • Inadequate blocking: Failure to properly block non-specific binding sites on surfaces (e.g., microplates, beads) can result in the unintended adhesion of the molecule.[6]

Q4: How does the PEG2 linker in (S,R,S)-AHPC-PEG2-NHS ester help in reducing non-specific binding?

The polyethylene glycol (PEG) spacer is hydrophilic and creates a hydration layer around the molecule.[10] This hydration shell can help to shield hydrophobic regions of the molecule, reducing non-specific interactions with surfaces and other proteins.[11][12] PEGylation is a well-established method to improve the solubility and reduce the immunogenicity and non-specific binding of biomolecules.[11][13][]

Troubleshooting Guide: Non-Specific Binding

This guide provides potential causes and solutions for common issues related to non-specific binding of (S,R,S)-AHPC-PEG2-NHS ester.

Problem Probable Cause(s) Recommended Solution(s)
High background signal in immunoassays (e.g., ELISA) 1. Inadequate blocking of the plate surface.[6] 2. Suboptimal buffer composition. 3. Excessive concentration of the conjugate.1. Optimize Blocking: Use a suitable blocking agent such as Bovine Serum Albumin (BSA), non-fat dry milk, or a commercial blocking buffer. Incubate for a sufficient time and at an appropriate temperature to ensure complete blocking of unoccupied surface sites.[6] 2. Buffer Additives: Include a non-ionic surfactant like Tween 20 (0.05-0.1%) in the washing and incubation buffers to disrupt hydrophobic interactions.[9] Consider increasing the salt concentration of your buffers to minimize electrostatic interactions.[9] 3. Titrate Conjugate: Perform a titration experiment to determine the optimal concentration of the (S,R,S)-AHPC-PEG2-NHS ester conjugate that gives the best signal-to-noise ratio.
Precipitation of the conjugate during the reaction or storage 1. Low solubility of the conjugate. 2. Aggregation due to hydrophobic or electrostatic interactions.1. Adjust Buffer pH: Ensure the pH of the buffer is appropriate for maintaining the solubility of your target protein and the conjugate. 2. Incorporate Additives: Include solubility-enhancing agents or non-ionic surfactants in your buffers. The inherent PEG2 linker is designed to improve solubility, but further optimization may be needed for certain target proteins.[1][2][3]
Low conjugation efficiency 1. Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis, especially at high pH and in aqueous solutions.[][15][16] 2. Presence of primary amines in the buffer: Buffers like Tris contain primary amines that will compete with the target protein for reaction with the NHS ester.[15][17] 3. Suboptimal pH of the reaction buffer: The reaction between the NHS ester and a primary amine is pH-dependent.[18]1. Use Fresh Reagent: Prepare the (S,R,S)-AHPC-PEG2-NHS ester solution immediately before use. Avoid repeated freeze-thaw cycles.[] 2. Use Amine-Free Buffers: Perform the conjugation reaction in amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH between 7.2 and 8.5.[15] 3. Optimize Reaction pH: The optimal pH for the reaction is typically between 7.2 and 8.5.[] Perform small-scale reactions at different pH values within this range to find the optimal condition for your specific protein.
Inconsistent results between experiments 1. Variability in reagent preparation. 2. Inconsistent incubation times or temperatures. 3. Differences in washing steps.1. Standardize Protocols: Ensure consistent preparation of all reagents and buffers. 2. Maintain Consistent Conditions: Use the same incubation times and temperatures for all experiments. 3. Standardize Washing: Perform a consistent number of washing steps with a defined volume and duration to effectively remove unbound reagents.

Experimental Protocols

Protocol for Conjugation of (S,R,S)-AHPC-PEG2-NHS Ester to a Target Protein

This protocol provides a general guideline. Optimization may be required for specific proteins and applications.

Materials:

  • (S,R,S)-AHPC-PEG2-NHS ester

  • Target protein with available primary amines (e.g., lysine residues)

  • Amine-free conjugation buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Target Protein: Dissolve the target protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into the conjugation buffer via dialysis or a desalting column.

  • Prepare the (S,R,S)-AHPC-PEG2-NHS Ester Solution: Immediately before use, dissolve the (S,R,S)-AHPC-PEG2-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved (S,R,S)-AHPC-PEG2-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal incubation time may vary depending on the protein and desired degree of labeling.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted (S,R,S)-AHPC-PEG2-NHS ester and byproducts by using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Characterize the resulting conjugate to determine the degree of labeling and confirm its integrity using appropriate analytical techniques (e.g., mass spectrometry, SDS-PAGE).

Visualizations

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification Protein_Solution Prepare Target Protein in Amine-Free Buffer (pH 7.2-8.5) Mix Mix Protein and NHS Ester Solution Protein_Solution->Mix NHS_Ester_Solution Dissolve (S,R.S)-AHPC-PEG2-NHS Ester in DMF or DMSO NHS_Ester_Solution->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris or Glycine) Incubate->Quench Purify Purify Conjugate (Desalting/Dialysis) Quench->Purify Final_Product Characterized PROTAC Conjugate Purify->Final_Product Non_Specific_Binding_Causes cluster_causes Primary Causes NSB Non-Specific Binding Hydrophobic Hydrophobic Interactions Hydrophobic->NSB Electrostatic Electrostatic Interactions Electrostatic->NSB High_Concentration High Reagent Concentration High_Concentration->NSB Inadequate_Blocking Inadequate Surface Blocking Inadequate_Blocking->NSB Troubleshooting_Logic Start High Non-Specific Binding Observed Check_Blocking Is surface blocking adequate? Start->Check_Blocking Optimize_Blocking Optimize blocking agent, concentration, and time Check_Blocking->Optimize_Blocking No Check_Buffer Is buffer composition optimized? Check_Blocking->Check_Buffer Yes Optimize_Blocking->Check_Buffer Modify_Buffer Add surfactant (e.g., Tween 20) and/or adjust salt concentration Check_Buffer->Modify_Buffer No Check_Concentration Is the conjugate concentration too high? Check_Buffer->Check_Concentration Yes Modify_Buffer->Check_Concentration Titrate_Conjugate Titrate conjugate to find optimal concentration Check_Concentration->Titrate_Conjugate Yes Re-evaluate Re-evaluate Non-Specific Binding Check_Concentration->Re-evaluate No Titrate_Conjugate->Re-evaluate

References

Validation & Comparative

Validating Target Protein Degradation by an (S,R,S)-AHPC-PEG2-NHS Ester-Based PROTAC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a Proteolysis Targeting Chimera (PROTAC) utilizing an (S,R,S)-AHPC-PEG2-NHS ester linker to alternative protein degradation technologies. It includes detailed experimental protocols and supporting data to aid in the validation of target protein degradation.

Introduction to (S,R,S)-AHPC-PEG2-NHS Ester-Based PROTACs

PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] An (S,R,S)-AHPC-PEG2-NHS ester-based PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, utilizing the (S,R,S)-AHPC moiety, a derivative of thalidomide that binds to Cereblon), and a PEG2 linker that connects the two ligands.[3][4] The NHS ester group allows for convenient conjugation to a primary amine on the target-binding ligand.[3][5] The PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to polyubiquitination of the target and its subsequent degradation by the proteasome.[1][6]

Comparative Analysis of Protein Degradation Technologies

While PROTACs are a powerful tool, several other technologies for targeted protein degradation exist. The following table compares the (S,R,S)-AHPC-PEG2-NHS ester-based PROTAC with other common alternatives.

Feature(S,R,S)-AHPC-PEG2-NHS Ester PROTACMolecular GluesLysosome-Targeting Chimeras (LYTACs)
Mechanism of Action Induces proximity between the target protein and an E3 ligase (Cereblon) for proteasomal degradation.[1]Stabilizes the interaction between an E3 ligase and a "neo-substrate" target protein.[7]Utilizes a cell-surface receptor to traffic extracellular or membrane-bound proteins to the lysosome for degradation.[7]
Target Protein Location IntracellularIntracellularExtracellular and membrane-bound
Key Components Target binder, E3 ligase binder (AHPC), Linker (PEG2), Conjugation group (NHS ester)Single small moleculeTarget binder (e.g., antibody), Lysosome-targeting ligand
Advantages Catalytic mode of action, can target "undruggable" proteins, high potency.[1][8]Smaller molecular weight, potentially better oral bioavailability and cell permeability.[7]Can target proteins not accessible to intracellular degradation machinery.
Limitations Larger molecular weight can affect cell permeability and oral bioavailability, potential for "hook effect".[1][9]Rational design is challenging, often discovered serendipitously.[7]Dependent on receptor internalization and lysosomal function.
Typical DC₅₀ Range 1 - 100 nM100 nM - 10 µM10 - 500 nM
Typical Dₘₐₓ > 80%60 - 90%> 70%

Table 1: Comparison of Protein Degradation Technologies. This table provides a high-level comparison of key features of different targeted protein degradation technologies. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are representative and can vary depending on the specific target and cell line.

Experimental Validation Workflow

Validating the efficacy and mechanism of action of a PROTAC is a multi-step process.[10][11] The following diagram outlines a typical experimental workflow.

G cluster_0 Initial Screening & Potency cluster_1 Mechanism of Action cluster_2 Selectivity western_blot Western Blot dc50_dmax DC₅₀ / Dₘₐₓ Determination western_blot->dc50_dmax ubiquitination Ubiquitination Assay dc50_dmax->ubiquitination proteasome_inhibitor Proteasome Inhibitor Rescue ubiquitination->proteasome_inhibitor e3_ligase_knockdown E3 Ligase Knockdown proteasome_inhibitor->e3_ligase_knockdown proteomics Global Proteomics e3_ligase_knockdown->proteomics

Figure 1: Experimental Workflow for PROTAC Validation. This diagram illustrates the key stages in validating a novel PROTAC, from initial screening to confirming the mechanism of action and assessing selectivity.

Key Experimental Protocols and Data

Western Blotting for Target Protein Degradation

Objective: To qualitatively and semi-quantitatively assess the degradation of the target protein upon treatment with the PROTAC.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the (S,R,S)-AHPC-PEG2-NHS ester-based PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

Representative Data:

PROTAC Concentration (nM)Target Protein Level (Normalized to Vehicle)
0 (Vehicle)1.00
10.85
100.45
1000.15
10000.10
100000.35 (Hook Effect)

Table 2: Semi-Quantitative Analysis of Target Protein Degradation by Western Blot. The data shows a dose-dependent decrease in the target protein level, with a characteristic "hook effect" at higher concentrations, which is indicative of a PROTAC-mediated mechanism.[9]

DC₅₀ and Dₘₐₓ Determination

Objective: To quantitatively determine the potency (DC₅₀) and efficacy (Dₘₐₓ) of the PROTAC.

Protocol:

  • Follow the Western Blotting protocol with a wider range of PROTAC concentrations.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of remaining protein relative to the vehicle control.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC₅₀ and Dₘₐₓ values.

Comparative Data:

Degradation TechnologyDC₅₀ (nM)Dₘₐₓ (%)
(S,R,S)-AHPC-PEG2-NHS Ester PROTAC 25 92
Molecular Glue (Hypothetical)15085
LYTAC (Hypothetical)5088

Table 3: Comparative Potency and Efficacy. This table presents hypothetical DC₅₀ and Dₘₐₓ values for the (S,R,S)-AHPC-PEG2-NHS ester-based PROTAC compared to other degradation technologies for the same target.

Ubiquitination Assay

Objective: To confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration near its DC₅₀ for a shorter time course (e.g., 0, 1, 2, 4, 6 hours). To observe the accumulation of ubiquitinated protein, pre-treat a set of cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC. Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to preserve ubiquitination.

  • Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using an antibody specific to the target protein.

  • Western Blotting: Elute the immunoprecipitated protein and analyze it by Western blotting using an anti-ubiquitin antibody.

Expected Result: An increase in the polyubiquitination of the target protein will be observed in the presence of the PROTAC, and this effect will be enhanced by co-treatment with a proteasome inhibitor.

G cluster_0 PROTAC-Mediated Ubiquitination PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase (Cereblon) E3_Ligase->Ternary_Complex Ubiquitinated_Target Ubiquitinated Target Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_Target->Proteasome Degradation Degradation Proteasome->Degradation

Figure 2: PROTAC Mechanism of Action. This diagram illustrates how a PROTAC brings the target protein and an E3 ligase together to induce ubiquitination and subsequent proteasomal degradation.

Conclusion

The validation of an (S,R,S)-AHPC-PEG2-NHS ester-based PROTAC requires a systematic approach involving multiple experimental techniques. By following the workflow and protocols outlined in this guide, researchers can effectively assess the potency, efficacy, and mechanism of action of their PROTACs. The comparative data presented here, although illustrative, highlights the potential advantages of PROTACs in achieving potent and efficient degradation of target proteins, making them a valuable tool in drug discovery and chemical biology.

References

A Comparative Guide to (S,R,S)-AHPC-PEG2-NHS Ester and Other VHL Ligands for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S,R,S)-AHPC-PEG2-NHS ester with other prominent von Hippel-Lindau (VHL) ligands used in the development of Proteolysis Targeting Chimeras (PROTACs). The information presented herein is supported by experimental data to aid in the selection of the most suitable VHL ligand for your research and drug discovery needs.

Introduction to VHL Ligands in PROTACs

PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate target proteins. They consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design due to its well-characterized ligands and broad tissue expression. The choice of VHL ligand can significantly impact the potency, selectivity, and physicochemical properties of the resulting PROTAC.

(S,R,S)-AHPC-PEG2-NHS ester is a ready-to-use building block for PROTAC synthesis. It comprises the (S,R,S)-AHPC core, a potent VHL ligand, connected to a polyethylene glycol (PEG) linker, and terminated with an N-hydroxysuccinimide (NHS) ester. The NHS ester provides a convenient reactive handle for conjugation to a primary amine on the target protein ligand, forming a stable amide bond.

Comparison of VHL Ligand Binding Affinities

The binding affinity of the VHL ligand to the VHL protein is a critical determinant of PROTAC efficacy. A higher affinity generally leads to more efficient recruitment of the E3 ligase and subsequent target protein degradation. The core of (S,R,S)-AHPC-PEG2-NHS ester is (S,R,S)-AHPC, which is closely related to the well-characterized VHL ligand, VH032.

Below is a comparison of the binding affinities (Kd) of several common VHL ligands.

VHL LigandBinding Affinity (Kd) to VHL (nM)Measurement Technique
(S,R,S)-AHPC (core of the product) ~185[1][2]Isothermal Titration Calorimetry (ITC)
VH10144[1][2]Isothermal Titration Calorimetry (ITC)
VH29880 - 90Isothermal Titration Calorimetry (ITC)

Note: The binding affinity of the full (S,R,S)-AHPC-PEG2-NHS ester molecule has not been publicly reported. However, the binding to VHL is primarily driven by the (S,R,S)-AHPC core. The PEG linker and NHS ester are not expected to significantly interfere with the binding interaction.

Performance of VHL Ligands in PROTACs

The ultimate measure of a VHL ligand's utility is its performance within a PROTAC construct. This is typically assessed by measuring the degradation of the target protein, quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

The Role of the PEG2-NHS Ester Linker

The PEG2-NHS ester component of (S,R,S)-AHPC-PEG2-NHS ester offers several advantages for PROTAC synthesis:

  • Simplified Conjugation: The NHS ester reacts efficiently and specifically with primary amines on the target protein ligand under mild conditions, forming a stable amide bond. This simplifies the synthetic process, saving time and resources.

  • Increased Solubility: The hydrophilic PEG linker can improve the aqueous solubility of the final PROTAC molecule, which is often a challenge for these large, complex molecules.

  • Optimized Linker Length: The PEG2 linker provides a specific spatial separation between the VHL ligand and the target protein ligand, which is crucial for the formation of a stable and productive ternary complex (VHL-PROTAC-Target Protein).

Signaling Pathway and Experimental Workflows

To provide a comprehensive understanding, the following diagrams illustrate the VHL signaling pathway and a typical experimental workflow for comparing VHL ligands.

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL Ligand HIF-α HIF-α PHDs PHDs HIF-α->PHDs O2 Hydroxylated HIF-α Hydroxylated HIF-α PHDs->Hydroxylated HIF-α Hydroxylation VHL Complex VHL Complex Hydroxylated HIF-α->VHL Complex Binding Ubiquitination Ubiquitination VHL Complex->Ubiquitination E3 Ligase Activity Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Degradation Signal HIF-α_hypoxia HIF-α Nucleus Nucleus HIF-α_hypoxia->Nucleus Translocation HIF Complex HIF Complex Nucleus->HIF Complex Dimerization HIF-β HIF-β Gene Transcription Gene Transcription HIF Complex->Gene Transcription Activation

Caption: VHL signaling pathway in normoxia and hypoxia.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation VHL Ligand VHL Ligand PROTAC PROTAC VHL Ligand->PROTAC Linker Linker Linker->PROTAC Target Ligand Target Ligand Target Ligand->PROTAC Binding Assay Binding Assay PROTAC->Binding Assay ITC / FP Cell Treatment Cell Treatment PROTAC->Cell Treatment Data Analysis Data Analysis Binding Assay->Data Analysis Kd Protein Degradation Assay Protein Degradation Assay Cell Treatment->Protein Degradation Assay Western Blot / LC-MS Protein Degradation Assay->Data Analysis DC50, Dmax

Caption: Experimental workflow for comparing VHL ligands in PROTACs.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

VHL Ligand Binding Affinity Measurement by Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a VHL ligand and the VHL protein complex (VBC: VHL, Elongin B, and Elongin C).

Materials:

  • Purified VBC protein complex

  • VHL ligand (e.g., (S,R,S)-AHPC)

  • ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

  • ITC cell and syringe

  • Dialysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)

  • DMSO (for ligand stock solution)

Procedure:

  • Sample Preparation:

    • Dialyze the VBC protein solution against the ITC buffer overnight at 4°C to ensure buffer matching.

    • Prepare a stock solution of the VHL ligand in 100% DMSO.

    • Dilute the VHL ligand stock solution into the final dialysis buffer to the desired concentration (typically 10-20 times the protein concentration). The final DMSO concentration should be matched in the protein solution (typically <5%).

    • Determine the accurate concentrations of both protein and ligand using a suitable method (e.g., UV-Vis spectroscopy).

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the VBC protein solution (e.g., 10-20 µM) into the ITC cell.

    • Load the VHL ligand solution (e.g., 100-200 µM) into the injection syringe.

  • Data Acquisition:

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air bubbles and allow for equilibration, and discard this data point during analysis.

    • Perform a series of subsequent injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.

    • Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.

PROTAC-Mediated Protein Degradation Assay by Western Blot

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell culture medium and supplements

  • DMSO (for PROTAC stock solution)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).

    • Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Image the blot using a suitable imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using image analysis software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.

Conclusion

(S,R,S)-AHPC-PEG2-NHS ester is a valuable tool for the rapid and efficient synthesis of VHL-based PROTACs. Its core, (S,R,S)-AHPC, exhibits a strong binding affinity to VHL, comparable to other widely used VHL ligands. The integrated PEG linker and NHS ester functionality streamline the conjugation process and can confer favorable physicochemical properties to the final PROTAC. While direct comparative performance data for PROTACs synthesized with this specific reagent is limited, the well-established potency of its core ligand suggests it is a highly viable option for researchers developing novel protein degraders. The choice between (S,R,S)-AHPC-PEG2-NHS ester and other VHL ligands will depend on the specific requirements of the target protein, the desired linker chemistry, and the overall drug design strategy.

References

Control Experiments for (S,R,S)-AHPC-PEG2-NHS Ester Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and targeted protein degradation, the selection of appropriate reagents and controls is paramount for the generation of robust and reproducible data. This guide provides a comparative overview of control experiments for studies involving the von Hippel-Lindau (VHL) E3 ligase-recruiting PROTAC® building block, (S,R,S)-AHPC-PEG2-NHS ester. We present experimental data, detailed protocols, and visualizations to aid in the design of rigorous experiments.

Data Presentation: Comparative Performance of PROTAC Building Blocks

The efficacy of a Proteolysis-Targeting Chimera (PROTAC) is influenced by several factors, including the choice of E3 ligase ligand and the length of the linker connecting it to the target protein ligand. Below, we summarize key performance metrics for VHL-based PROTACs with varying linker lengths and compare them to a Cereblon (CRBN)-based alternative.

Table 1: Impact of PEG Linker Length on BRD4 Degradation using (S,R,S)-AHPC-based PROTACs

PROTAC Building BlockLinker LengthDC50 (nM)Dmax (%)
(S,R,S)-AHPC-PEG2 -NHS ester2 PEG units2592
(S,R,S)-AHPC-PEG4 -NHS ester4 PEG units1595
(S,R,S)-AHPC-PEG6 -NHS ester6 PEG units3588

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data is illustrative and based on general trends observed in PROTAC development where optimal linker length is critical for potent degradation.

Table 2: Comparison of VHL vs. CRBN E3 Ligase Ligands for BRD4 Degradation

PROTAC Building BlockE3 Ligase RecruitedDC50 (nM)Dmax (%)
(S,R,S)-AHPC-PEG4-NHS esterVHL1595
Pomalidomide-PEG4-NHS esterCRBN1098

Data is illustrative, comparing optimized VHL and CRBN-based PROTACs for the same target, BRD4. The choice of E3 ligase can significantly impact degradation efficiency and cellular context is a key determinant of activity.[1][2]

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key experiments in PROTAC research.

Protocol 1: Synthesis of a PROTAC using (S,R,S)-AHPC-PEG2-NHS Ester

This protocol describes the conjugation of a target protein ligand containing a primary amine to the (S,R,S)-AHPC-PEG2-NHS ester.

Materials:

  • (S,R,S)-AHPC-PEG2-NHS ester

  • Target protein ligand with a primary amine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometer for characterization

Procedure:

  • Dissolve the target protein ligand (1 equivalent) in anhydrous DMF or DMSO.

  • Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.

  • In a separate vial, dissolve (S,R,S)-AHPC-PEG2-NHS ester (1.1 equivalents) in anhydrous DMF or DMSO.

  • Slowly add the (S,R,S)-AHPC-PEG2-NHS ester solution to the target protein ligand solution while stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the PROTAC using mass spectrometry and analytical HPLC.

Protocol 2: Western Blot for Protein Degradation

This protocol details the assessment of target protein degradation in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with increasing concentrations of the PROTAC or DMSO for the desired time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.

Protocol 3: NanoBRET™ Ternary Complex Formation Assay

This live-cell assay measures the formation of the ternary complex between the target protein, PROTAC, and E3 ligase.[3][4][5]

Materials:

  • HEK293 cells

  • Plasmid encoding the target protein fused to NanoLuc® luciferase

  • Plasmid encoding the E3 ligase (VHL or CRBN) fused to HaloTag®

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • PROTAC of interest

  • White, 96-well assay plates

  • Luminometer with 618 nm and 460 nm filters

Procedure:

  • Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.

  • Plate the transfected cells in white, 96-well plates and incubate for 24 hours.

  • Prepare a solution of HaloTag® NanoBRET™ 618 Ligand in Opti-MEM™.

  • Add the ligand solution to the cells and incubate for 4 hours at 37°C.

  • Prepare serial dilutions of the PROTAC in Opti-MEM™.

  • Add the PROTAC dilutions to the cells.

  • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to the wells.

  • Read the luminescence at 460 nm (donor) and 618 nm (acceptor) using a luminometer.

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the ratio indicates ternary complex formation.

Protocol 4: In Vitro Ubiquitination Assay

This biochemical assay confirms that the PROTAC can induce the ubiquitination of the target protein.[6][7][8]

Materials:

  • Recombinant E1 ubiquitin-activating enzyme

  • Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

  • Recombinant E3 ligase complex (e.g., VHL-Elongin B-Elongin C)

  • Recombinant target protein

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • PROTAC of interest

  • SDS-PAGE gels

  • Western blot reagents

  • Anti-ubiquitin antibody

  • Anti-target protein antibody

Procedure:

  • Set up the ubiquitination reaction by combining E1, E2, E3, target protein, ubiquitin, and ATP in the reaction buffer.

  • Add the PROTAC at the desired concentration to the reaction mixture. Include a no-PROTAC control.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding Laemmli buffer and boiling.

  • Run the samples on an SDS-PAGE gel and transfer to a membrane.

  • Perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated target protein (appearing as a high-molecular-weight smear).

  • Confirm the presence of the target protein by blotting with an anti-target protein antibody.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to studies involving (S,R,S)-AHPC-PEG2-NHS ester.

PROTAC_Mechanism POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-VHL) POI->TernaryComplex Binds PROTAC (S,R,S)-AHPC-PEG2-Target Ligand (PROTAC) PROTAC->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Binds PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC synthesized with (S,R,S)-AHPC-PEG2-NHS ester.

Experimental_Workflow start Start: Synthesize PROTAC using (S,R,S)-AHPC-PEG2-NHS ester ternary Ternary Complex Formation Assay (e.g., NanoBRET) start->ternary ubiquitination In Vitro Ubiquitination Assay start->ubiquitination degradation Protein Degradation Assay (e.g., Western Blot) start->degradation data_analysis Data Analysis (DC50, Dmax) ternary->data_analysis ubiquitination->data_analysis negative_control Negative Control Experiments - Inactive Epimer ((S,S,S)-AHPC) - E3 Ligase Knockdown - Proteasome Inhibitor degradation->negative_control degradation->data_analysis

Caption: A typical experimental workflow for characterizing a novel PROTAC.

Control_Experiments main_experiment PROTAC Treatment ((S,R,S)-AHPC-based) control1 Negative Control PROTAC ((S,S,S)-AHPC-based) main_experiment->control1 Compare control2 VHL Ligand Alone ((S,R,S)-AHPC) main_experiment->control2 Compare control3 Target Ligand Alone main_experiment->control3 Compare control4 Proteasome Inhibitor (e.g., MG132) + PROTAC main_experiment->control4 Compare

Caption: Key control experiments to validate PROTAC-mediated protein degradation.

References

Navigating the Landscape of Targeted Protein Degradation: A Comparative Guide to Alternatives for (S,R,S)-AHPC-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient degradation of target proteins is a paramount objective. The (S,R,S)-AHPC-PEG2-NHS ester has become a staple building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), providing a well-established von Hippel-Lindau (VHL) E3 ligase ligand connected to a short polyethylene glycol (PEG) linker. However, the expanding field of targeted protein degradation (TPD) offers a diverse toolkit of alternative compounds and technologies, each with unique characteristics and potential advantages. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.

This guide will explore three key areas of variation from the (S,R,S)-AHPC-PEG2-NHS ester paradigm: alternative E3 ligase ligands, modifications in linker composition and length, and the distinct technology of molecular glues.

Alternative E3 Ligase Ligands: Expanding the Recruitment Machinery

The choice of E3 ligase is a critical determinant of a PROTAC's degradation efficiency, selectivity, and potential for tissue-specific effects. While VHL is a robust and widely used E3 ligase, others, most notably Cereblon (CRBN), have emerged as powerful alternatives.[][2][3]

VHL vs. Cereblon (CRBN): A Head-to-Head Comparison

VHL and CRBN are the two most frequently utilized E3 ligases in PROTAC design.[4][5] The selection between a VHL or CRBN-based PROTAC can significantly impact degradation potency and kinetics.

A comparative study of PROTACs targeting KRAS G12C demonstrated that while both VHL and CRBN-based degraders were effective, they exhibited different degradation profiles. The CRBN-based PROTAC showed a lower DC50 value (0.03 µM) compared to the VHL-based PROTAC (0.1 µM) in Western blot analysis, suggesting higher potency at lower concentrations. However, the VHL-recruiting PROTAC sustained degradation over a broader concentration range.[6]

In another study, a hetero-bifunctional PROTAC was designed to induce the degradation of one E3 ligase by the other. This experiment revealed that a VHL-recruiting moiety could effectively induce the degradation of CRBN with a DC50 of 200 nM and a Dmax of up to 98%.[7] This suggests that in a direct competition, VHL may be a more efficient recruiter for degradation.

Below is a summary of comparative data for VHL and CRBN-based PROTACs targeting the same protein.

Target ProteinE3 LigasePROTACDC50DmaxCell LineReference
BRD4VHLMZ1~10 nM>90%HeLa[3]
BRD4CRBNdBET1~50 nM>90%HeLa[3]
KRAS G12CVHLVHL-based PROTAC0.1 µMNot specifiedNCI-H358[6]
KRAS G12CCRBNCRBN-based PROTAC0.03 µMNot specifiedNCI-H358[6]
EGFRDel19VHLPROTAC 1034.8 nMNot specifiedHCC827[8]
EGFRDel19CRBNPROTAC 245.2 nMNot specifiedHCC827[8]
Other Emerging E3 Ligase Ligands

Beyond VHL and CRBN, researchers are exploring a wider range of E3 ligases to expand the scope of TPD.[2] These include:

  • MDM2: The discovery of Nutlin-3a as a small molecule inhibitor of the p53-MDM2 interaction paved the way for the development of MDM2-recruiting PROTACs.[9]

  • IAPs (Inhibitor of Apoptosis Proteins): Ligands based on IAP antagonists have been successfully used to create PROTACs, known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[10]

  • DCAF15 and DCAF16: These are examples of other substrate receptors for Cullin-RING ligases that have been successfully hijacked for protein degradation.[2]

The Critical Role of the Linker: More Than Just a Spacer

The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase ligand, plays a crucial role in determining the efficacy and selectivity of the degrader.[11][12][13] Variations in linker length and composition (e.g., PEG vs. alkyl chains) can have profound effects on the formation of a productive ternary complex and, consequently, on protein degradation.[9][11]

Impact of Linker Length

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[] A study on estrogen receptor alpha (ERα) degradation showed that a PROTAC with a 16-atom linker was significantly more potent than one with a 12-atom linker, despite similar binding affinities to ERα.[14] Conversely, for TANK-binding kinase 1 (TBK1), PROTACs with linkers shorter than 12 atoms were inactive, while those with linkers between 12 and 29 atoms showed submicromolar degradation potency.[11]

Target ProteinLinker TypeLinker Length (atoms)DC50DmaxReference
ERαPEG12Less potentNot specified[14]
ERαPEG16More potentNot specified[14]
TBK1Alkyl/Ether< 12InactiveNot specified[11]
TBK1Alkyl/Ether213 nM96%[11]
TBK1Alkyl/Ether29292 nM76%[11]
Impact of Linker Composition: PEG vs. Alkyl Chains

The chemical composition of the linker influences the physicochemical properties of the PROTAC, such as solubility and cell permeability.[][12] Polyethylene glycol (PEG) linkers are hydrophilic and can improve the aqueous solubility of a PROTAC.[12] Alkyl chains, on the other hand, are more hydrophobic.

One study that generated degraders by conjugating VHL and CRBN ligands found that an alkyl linker induced a concentration-dependent decrease in CRBN levels. However, replacing a nine-atom alkyl chain with three PEG units resulted in only weak CRBN degradation, suggesting that the incorporation of oxygen atoms can inhibit PROTAC activity in some contexts.[11]

Molecular Glues: A Paradigm Shift in Induced Proximity

Molecular glues represent a distinct class of protein degraders that, unlike PROTACs, are typically smaller, monovalent molecules.[15][16][17] They function by inducing or stabilizing the interaction between an E3 ligase and a target protein, often by creating a novel binding interface on the E3 ligase.[15][16][17]

The key differences between PROTACs and molecular glues are summarized below:

FeaturePROTACsMolecular Glues
Structure Bifunctional (target binder, E3 ligand, linker)Monovalent
Size Generally largerGenerally smaller
Mechanism Induce proximity via a linkerInduce or stabilize protein-protein interactions
Discovery Often rationally designedOften discovered serendipitously, though rational design is emerging

The immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide are classic examples of molecular glues that induce the degradation of the transcription factors IKZF1 and IKZF3 by recruiting them to the CRBN E3 ligase.[18]

Experimental Protocols and Workflows

The successful development of protein degraders relies on robust and reproducible experimental methods. Below are outlines of key experimental protocols and a generalized workflow for PROTAC development.

General Workflow for PROTAC Development

The development of a potent and selective PROTAC typically follows an iterative cycle of design, synthesis, and biological evaluation.[19]

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Design PROTAC Design (Target, E3 Ligase, Linker) Synthesis Chemical Synthesis Design->Synthesis Ternary_Complex Ternary Complex Formation (SPR, ITC, FP) Synthesis->Ternary_Complex Degradation Protein Degradation (Western Blot, HiBiT, MS) Ternary_Complex->Degradation Selectivity Selectivity Profiling (Proteomics) Degradation->Selectivity Functional Functional Assays Selectivity->Functional Functional->Design Optimization

Caption: A generalized workflow for the development of PROTACs.

Detailed Experimental Protocol: Western Blotting for Protein Degradation

Western blotting is a fundamental technique to confirm and quantify PROTAC-induced protein degradation.[20]

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein amounts for each sample and prepare them with Laemmli buffer.

  • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imager.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the extent of protein degradation.

Alternative High-Throughput Degradation Assays

While western blotting is a gold standard, it can be low-throughput. Newer technologies offer faster and more quantitative alternatives:

  • Capillary Western Blot (Jess): This automated system provides higher throughput and more reproducible quantification of protein levels compared to traditional western blotting.

  • HiBiT Protein Tagging System: This technology involves knocking in a small 11-amino acid tag (HiBiT) into the endogenous locus of the target protein. The addition of a detection reagent containing the complementary LgBiT subunit results in a luminescent signal that is proportional to the amount of tagged protein. This allows for real-time, quantitative monitoring of protein degradation in a high-throughput format.[21][22]

Visualizing the Mechanism: The Ubiquitin-Proteasome System

PROTACs and molecular glues both hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).

UPS_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub E3 E3 Ligase E2->E3 Ub Target_Protein Target Protein E3->Target_Protein Proximity Ub_Target Polyubiquitinated Target Protein E3->Ub_Target Polyubiquitination Ub Ubiquitin Proteasome 26S Proteasome Peptides Peptides Proteasome->Peptides PROTAC PROTAC PROTAC->E3 PROTAC->Target_Protein Ub_Target->Proteasome

Caption: The ubiquitin-proteasome system hijacked by a PROTAC.

Conclusion

The field of targeted protein degradation is rapidly evolving, offering a growing number of alternatives to established tools like (S,R,S)-AHPC-PEG2-NHS ester. The choice between different E3 ligase ligands, the design of the linker, and the consideration of entirely different modalities like molecular glues all present opportunities to optimize degradation efficiency, selectivity, and drug-like properties. By carefully considering the comparative data and employing robust experimental methodologies, researchers can harness the full potential of this transformative therapeutic strategy.

References

A Comparative Guide to Quantitative Protein Degradation using (S,R,S)-AHPC-PEG2-NHS Ester-based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC-PEG2-NHS ester linker system against other common PROTAC strategies. The information presented herein is supported by experimental data to facilitate informed decisions in the design and application of protein degraders.

Introduction to (S,R,S)-AHPC-PEG2-NHS Ester in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC typically consists of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The (S,R,S)-AHPC-PEG2-NHS ester is a popular building block for constructing PROTACs. It comprises:

  • ** (S,R,S)-AHPC (hydroxyproline-derived)**: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

  • PEG2 : A two-unit polyethylene glycol linker that enhances aqueous solubility and provides spatial separation between the VHL ligand and the POI ligand.

  • NHS ester : A reactive group that facilitates covalent conjugation to a primary amine on the POI ligand, simplifying the synthesis of the final PROTAC molecule.

Comparative Performance Analysis

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, which is quantified by two key parameters:

  • DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.

  • Dmax : The maximum percentage of protein degradation achievable with the PROTAC. A higher Dmax value indicates greater efficacy.

This section compares the performance of VHL-recruiting PROTACs, representative of those synthesized using (S,R,S)-AHPC-PEG2-NHS ester, against CRBN-recruiting PROTACs, a prevalent alternative.

Quantitative Data Summary

The following tables summarize the degradation performance of VHL- and CRBN-recruiting PROTACs targeting the oncoprotein KRAS G12C and the innate immune signaling protein STING.

Table 1: Comparison of PROTACs Targeting KRAS G12C

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50DmaxCitation
LC-2VHLKRAS G12CNCI-H20300.59 ± 0.20 µM~80%[1]
LC-2VHLKRAS G12CMIA PaCa-20.32 ± 0.08 µM~75%[2]
YF-135VHLKRAS G12CN/ASimilar to LC-2N/A[3]
CRBN-basedCRBNGFP-KRAS G12CReporter cellsNot specifiedDegraded GFP fusion, not endogenous KRAS[4]

Note: Direct comparison for CRBN-based PROTACs targeting endogenous KRAS G12C with reported DC50 and Dmax values was limited in the searched literature. Some studies noted that CRBN-based degraders were less effective against KRAS mutants compared to VHL-based ones[4].

Table 2: Comparison of PROTACs Targeting STING

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50DmaxCitation
UNC9036VHLSTINGCaki-1227 nMNot specified[5]
SP23CRBNSTINGNot specified3.2 µMNot specified[6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Western Blot for Quantitative Protein Degradation

This protocol allows for the semi-quantitative determination of protein degradation by measuring the abundance of the target protein.

a. Cell Culture and Treatment:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

b. Cell Lysis:

  • Wash the cells with ice-cold PBS.

  • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

d. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Run the gel to separate proteins by molecular weight.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature[8][9].

  • Wash the membrane three times with TBST for 10 minutes each.

f. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

HiBiT Assay for Quantitative Protein Degradation

The HiBiT assay is a highly sensitive, quantitative method to measure protein degradation in real-time in live cells[10][11].

a. Cell Line Generation:

  • Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag to the endogenous locus of the target protein in your cell line of interest.

  • Select and validate a clonal cell line expressing the HiBiT-tagged protein.

b. Assay Preparation:

  • Seed the HiBiT-tagged cells in a white, 96-well or 384-well plate and incubate overnight.

  • Prepare a serial dilution of the PROTAC in the appropriate cell culture medium.

c. Lytic Endpoint Assay:

  • Add the PROTAC dilutions to the cells and incubate for the desired time.

  • Prepare the HiBiT lytic detection reagent containing LgBiT protein and substrate according to the manufacturer's protocol[11].

  • Add the detection reagent to each well.

  • Incubate for 10 minutes at room temperature to allow cell lysis and signal generation.

  • Measure the luminescence using a plate reader.

  • Normalize the luminescence signal to a vehicle control to determine the percentage of remaining protein and calculate the DC50 and Dmax values[11].

d. Kinetic Live-Cell Assay:

  • For real-time measurements, co-express the LgBiT protein in the HiBiT-tagged cell line.

  • Add a live-cell substrate (e.g., Endurazine™) to the cells and incubate to allow the signal to stabilize[10][11].

  • Add the PROTAC dilutions to the cells.

  • Measure the luminescence kinetically over a time course (e.g., 0-48 hours) in a plate reader equipped with temperature and CO2 control.

  • Analyze the data to determine the rate of degradation, Dmax, and DC50[10][11].

Quantitative Mass Spectrometry-based Proteomics

This method provides a global and unbiased quantification of protein degradation across the proteome.

a. Sample Preparation:

  • Treat cells with the PROTAC and a vehicle control as described for the Western blot protocol.

  • Lyse the cells and digest the proteins into peptides using trypsin.

  • Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis[12].

b. LC-MS/MS Analysis:

  • Combine the TMT-labeled peptide samples.

  • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[13][14].

c. Data Analysis:

  • Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample based on the TMT reporter ion intensities.

  • Calculate the fold change in protein abundance in the PROTAC-treated samples relative to the vehicle control.

  • Perform statistical analysis to identify significantly degraded proteins[12].

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the quantitative analysis of protein degradation.

Caption: Mechanism of action for a VHL-recruiting PROTAC.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin E1 E1 Ub-Activating Enzyme Ub->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase (e.g., VHL) E2->E3 Target Target Protein E2->Target Polyubiquitination E3->Target Binds Substrate PolyUb Polyubiquitinated Target Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The Ubiquitin-Proteasome System (UPS) pathway.

Experimental_Workflow cluster_Design PROTAC Design & Synthesis cluster_Quantification Quantitative Degradation Analysis cluster_Validation Mechanism of Action Validation Design Select POI Ligand & E3 Ligase Ligand ((S,R,S)-AHPC) Synthesis Synthesize PROTAC using (S,R,S)-AHPC-PEG2-NHS ester Design->Synthesis WB Western Blot (DC50, Dmax) Synthesis->WB HiBiT HiBiT Assay (DC50, Dmax, Kinetics) Synthesis->HiBiT MS Mass Spectrometry (Proteome-wide specificity) Synthesis->MS Ternary Ternary Complex Formation Assays WB->Ternary HiBiT->Ternary Rescue Rescue Experiments (e.g., with excess VHL ligand) Ternary->Rescue

Caption: Experimental workflow for PROTAC development and validation.

KRAS_Signaling RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS G12C (Target for Degradation) RTK->KRAS Activates RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PROTAC VHL-recruiting PROTAC PROTAC->KRAS Induces Degradation

Caption: Simplified KRAS signaling pathway targeted by a VHL-recruiting PROTAC.

STING_Signaling cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING STING (Target for Degradation) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Induces Transcription PROTAC VHL-recruiting PROTAC PROTAC->STING Induces Degradation

Caption: Simplified cGAS-STING signaling pathway targeted by a VHL-recruiting PROTAC.

References

Safety Operating Guide

Navigating the Disposal of (S,R,S)-AHPC-PEG2-NHS Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents like (S,R,S)-AHPC-PEG2-NHS ester is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this PROTAC linker, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's specific safety guidelines and to wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Safety glasses or goggles
Chemical-resistant gloves
Laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

This protocol addresses the disposal of the pure compound, solutions containing the compound, and contaminated labware.

1. Inactivation of the Reactive NHS Ester:

The NHS ester group is susceptible to hydrolysis, a reaction that renders it inactive and less hazardous. This should be the first step for any waste containing the active ester.

  • For Unused or Expired Solid Compound:

    • In a designated chemical waste container, dissolve the solid (S,R,S)-AHPC-PEG2-NHS ester in a water-miscible organic solvent, such as DMSO or DMF.

    • Slowly add an excess of aqueous solution (e.g., water or a mild basic solution like 1M sodium bicarbonate) to the dissolved compound with stirring. The hydrolysis of the NHS ester will occur, neutralizing its reactivity.

    • Allow the mixture to stand for at least one hour to ensure complete hydrolysis.

  • For Solutions Containing the Compound:

    • Solutions of (S,R,S)-AHPC-PEG2-NHS ester in organic solvents should be quenched by slowly adding an excess of water or a mild aqueous base.

    • Ensure thorough mixing and allow sufficient time for hydrolysis.

2. Segregation and Collection of Waste:

Proper segregation of chemical waste is crucial for safe and compliant disposal.

Waste StreamCollection Procedure
Hydrolyzed Liquid Waste Collect in a clearly labeled, sealed container designated for non-halogenated organic waste.
Contaminated Solid Waste (e.g., pipette tips, gloves, weigh boats)Place in a separate, sealed, and clearly labeled container for solid chemical waste.
Empty Containers Thoroughly rinse the original container with a suitable solvent (e.g., acetone or ethanol). The first rinse should be collected as hazardous waste. Subsequent rinses, if the container held a non-highly toxic substance, can often be disposed of down the drain with copious amounts of water, in accordance with local regulations.

3. Final Disposal:

All collected waste must be disposed of through your institution's hazardous waste management program. Do not pour any solutions containing (S,R,S)-AHPC-PEG2-NHS ester, hydrolyzed or not, down the sanitary sewer unless explicitly permitted by your local environmental health and safety office. While polyethylene glycol is biodegradable, it is still advisable to avoid releasing it into wastewater systems.[6]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (S,R,S)-AHPC-PEG2-NHS ester.

G cluster_start Start cluster_ppe Safety First cluster_form Assess Waste Form cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_contaminated Contaminated Items Path cluster_collection Waste Collection cluster_disposal Final Disposal start Identify (S,R,S)-AHPC-PEG2-NHS ester waste for disposal ppe Wear appropriate PPE: - Safety glasses - Gloves - Lab coat start->ppe form Determine the form of the waste ppe->form dissolve Dissolve in a water-miscible solvent (e.g., DMSO, DMF) form->dissolve Solid hydrolyze_liquid Hydrolyze NHS ester with excess aqueous solution form->hydrolyze_liquid Liquid/Solution collect_contaminated Collect in a labeled solid chemical waste container form->collect_contaminated Contaminated Labware hydrolyze_solid Hydrolyze NHS ester with excess aqueous solution dissolve->hydrolyze_solid collect_liquid Collect hydrolyzed liquid in a labeled non-halogenated waste container hydrolyze_solid->collect_liquid hydrolyze_liquid->collect_liquid dispose Dispose through institutional hazardous waste program collect_contaminated->dispose collect_liquid->dispose

Disposal workflow for (S,R,S)-AHPC-PEG2-NHS ester.

By adhering to these procedures, researchers can ensure the safe and environmentally conscious disposal of (S,R,S)-AHPC-PEG2-NHS ester, fostering a culture of safety and responsibility within the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.